sodium;4-oxopent-2-en-2-olate
Description
Nomenclature and Structural Representations in Chemical Literature
The compound is identified in chemical literature through several systematic and common names. The IUPAC nomenclature designates it as sodium (Z)-4-oxopent-2-en-2-olate. wikipedia.orgsigmaaldrich.com However, it is more commonly referred to as sodium acetylacetonate (B107027) or the sodium salt of 2,4-pentanedione. ontosight.aicymitquimica.com
The acetylacetonate anion (acac) is a classic example of keto-enol tautomerism. biofuranchem.comwikipedia.org The anion, derived from the deprotonation of acetylacetone (B45752), is a resonance-stabilized enolate. In its sodium salt, the sodium cation is coordinated by the two oxygen atoms of the acetylacetonate ligand, forming a stable six-membered chelate ring. wikipedia.orgbiofuranchem.comamericanelements.com The structure of the monohydrate form has been confirmed through X-ray crystallography, which shows the sodium cation bonded to the enolate oxygen centers. wikipedia.org
Below are key identifiers and properties of the compound.
Historical Perspectives on Acetylacetonate Chemistry and its Sodium Salt
The chemistry of acetylacetonates (B15086760) dates back to the late 19th century with the first synthesis of its parent compound, acetylacetone (2,4-pentanedione), by Ludwig Claisen in 1887. A critical breakthrough was the recognition of its ability to exist as a tautomeric equilibrium between its keto and enol forms, which was fundamental to understanding the formation and stability of its enolate anion. wikipedia.org
Metal acetylacetonates were among the first coordination compounds to be studied extensively. researchgate.net Their unique properties, such as volatility and solubility in organic solvents, garnered significant attention. biofuranchem.com Historically, these complexes played a notable role during World War II in research aimed at separating uranium isotopes, a testament to their unusual volatility for metal compounds. researchgate.net
The preparation of sodium acetylacetonate is a straightforward and well-documented acid-base reaction. It is typically synthesized by treating acetylacetone with a sodium base, such as sodium hydroxide (B78521) or sodium hydride. wikipedia.orgorgsyn.org This simple deprotonation reaction provides a direct route to the sodium salt, which then serves as a versatile starting material for the synthesis of a multitude of other metal acetylacetonate complexes. wikipedia.orgwikipedia.org
Broad Role of Sodium Acetylacetonate in Synthetic and Materials Science Research
Sodium acetylacetonate is a cornerstone reagent with diverse applications in both synthetic chemistry and materials science, primarily due to its function as a precursor to the acetylacetonate ligand. ontosight.aicymitquimica.com
In Synthetic Chemistry: Its principal role is as a starting material for the synthesis of various metal acetylacetonate (M(acac)ₓ) complexes. ontosight.aiwikipedia.org This is generally achieved by reacting a metal salt with sodium acetylacetonate. wikipedia.org These resulting neutral complexes are widely used as catalysts and catalyst precursors in numerous organic transformations, including:
Catalysis: Metal acetylacetonate complexes catalyze reactions such as hydroformylation, polymerization, and transesterification. ontosight.aibiofuranchem.comgoogle.com For instance, iron(III) acetylacetonate is a versatile catalyst in cross-coupling reactions and hydrogen atom transfer processes. thieme-connect.de
Reagent in Organic Synthesis: The acetylacetonate anion can undergo both C-alkylation and O-alkylation, providing pathways to substituted acetylacetone derivatives. wikipedia.org Oxidation of the salt can produce tetraacetylethane. wikipedia.org It has also been employed as a mild reducing agent in specific contexts, such as the synthesis of gold(I) salts. rsc.org
In Materials Science: The compound's thermal stability and ability to form volatile metal complexes make it a valuable precursor in the fabrication of advanced materials. cymitquimica.combiofuranchem.com
Nanomaterials Synthesis: It is frequently used in the synthesis of nanoparticles and nanostructures. cymitquimica.com For example, it serves as a precursor in the chemical vapor deposition (CVD) of carbon nanostructures and the thermal decomposition synthesis of metal oxide nanoparticles like indium oxide (In₂O₃) and zinc oxide (ZnO). americanelements.comwikipedia.orgscielo.br
Thin Films and Coatings: Sodium acetylacetonate and the derived metal complexes are employed in the preparation of thin films and coatings through methods like sol-gel synthesis. cymitquimica.combiofuranchem.com
Nanocomposites: The compound is used to prepare nanocomposites by mixing it with other phases, such as ferrites, to create materials with tailored properties. scirp.org
The table below summarizes key research findings involving sodium acetylacetonate.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H7NaO2 |
|---|---|
Molecular Weight |
122.10 g/mol |
IUPAC Name |
sodium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 |
InChI Key |
AIWZOHBYSFSQGV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Sodium Acetylacetonate
Direct Deprotonation Routes of Acetylacetone (B45752)
The most common method for preparing sodium acetylacetonate (B107027) involves the direct deprotonation of acetylacetone (CH₂(C(O)CH₃)₂). wikipedia.org Acetylacetone is a weak acid, and the removal of a proton from the central carbon atom is facilitated by the resonance stabilization of the resulting enolate ion. stackexchange.com
In an aqueous environment, sodium acetylacetonate can be synthesized by reacting acetylacetone with a sodium base, such as sodium hydroxide (B78521) (NaOH). wikipedia.org The reaction proceeds as follows:
NaOH + CH₂(C(O)CH₃)₂ → NaCH(C(O)CH₃)₂ + H₂O wikipedia.org
This method is straightforward and often results in the formation of sodium acetylacetonate monohydrate. wikipedia.org A typical laboratory procedure involves dissolving sodium hydroxide in a mixture of water and methanol (B129727) and then slowly adding this solution to acetylacetone. orgsyn.orgscirp.org The resulting creamy-white crystalline salt precipitates out of the solution and can be collected by filtration. orgsyn.orgscirp.org
A detailed example of this synthesis involves dissolving 40g of sodium hydroxide in 50 ml of water, adding 200 ml of methanol, and then slowly adding this mixture to 100g of acetylacetone. orgsyn.orgscirp.org The flask is then cooled to allow for complete crystallization of the sodium salt. orgsyn.orgscirp.org
For applications requiring a high degree of purity and the absence of water, anhydrous sodium acetylacetonate is prepared under non-aqueous conditions. This is typically achieved by using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The reaction is as follows:
NaH + CH₂(C(O)CH₃)₂ → NaCH(C(O)CH₃)₂ + H₂ wikipedia.org
This method yields a high-purity, anhydrous product. wikipedia.org Other strong bases like sodium butylate (B1668116) in a non-polar solvent can also be used. google.com The anhydrous product is stable and can be stored for extended periods in a stoppered container. orgsyn.orgscirp.org
For anhydrous synthesis, the choice of solvent and the exclusion of moisture are critical for achieving high purity. The reaction is often carried out under an inert atmosphere to prevent side reactions. The stoichiometry of the reactants, particularly the base-to-acetylacetone ratio, is also a key factor in optimizing the yield.
| Parameter | Effect on Aqueous Synthesis | Effect on Anhydrous Synthesis |
| Base | Sodium hydroxide is commonly used. wikipedia.org | Stronger bases like sodium hydride are required. wikipedia.org |
| Solvent | Water and methanol mixtures are typical. orgsyn.orgscirp.org | Aprotic solvents like THF are necessary. wikipedia.org |
| Temperature | Cooling is crucial for crystallization and yield. orgsyn.orgscirp.org | Often performed at room temperature or slightly below. |
| Atmosphere | Typically performed in air. | An inert atmosphere is preferred to prevent moisture contamination. |
| Purity | Yields the monohydrate form. wikipedia.org | Produces the high-purity anhydrous form. wikipedia.org |
Mechanochemical Approaches to Sodium Acetylacetonate Synthesis
Mechanochemical synthesis offers a solvent-free or low-solvent alternative for producing sodium acetylacetonate. This method involves the direct grinding of solid reactants, such as a metal salt and acetylacetone with a solid base. nanotrun.comresearcher.life This technique is considered environmentally friendly due to the reduction or elimination of solvent use. nanotrun.com
Research has shown that mechanochemical reactions of inorganic polymers with sodium acetylacetonate hydrate (B1144303) can lead to the formation of complex structures. researchgate.net For instance, the solid-phase interaction of iron(III) chloride and sodium acetylacetonate through mechanical treatment in a vibratory ball mill has been studied, demonstrating the formation of iron(III) acetylacetonate. researchgate.net This solid-phase method can be highly efficient, with some reactions proceeding rapidly under manual grinding. mdpi.com
Exploration of Sustainable and Eco-Friendly Synthetic Protocols
The development of sustainable and "green" synthetic methods is a growing area of focus in chemistry. researchgate.net For the synthesis of metal acetylacetonates (B15086760), including the sodium salt, this involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.netwalisongo.ac.id
One approach to greener synthesis is the use of alternative, less hazardous bases and solvents. For example, some protocols explore the use of sodium acetate (B1210297) as a buffer in the synthesis of other metal acetylacetonates, which could potentially be adapted for sodium acetylacetonate synthesis. blogspot.comup.pt The optimization of reaction conditions to reduce the excess of reagents and shorten reaction times also contributes to a more sustainable process. mdpi.com Furthermore, mechanochemical synthesis, by its nature, is a greener alternative to traditional solvent-based methods. nanotrun.com
Sodium Acetylacetonate as a Key Precursor for Diverse Chemical Species
Sodium acetylacetonate is a versatile precursor in the synthesis of a wide range of other chemical compounds. ontosight.aiwikipedia.org Its primary utility lies in its reaction with metal salts to form various metal acetylacetonate complexes. wikipedia.orgwikipedia.org These complexes have numerous applications, including as catalysts, in the production of pigments and dyes, and in materials science. ontosight.ai
For example, sodium acetylacetonate is used to prepare:
Metal Acetylacetonate Complexes: It reacts with salts of transition metals like copper, iron, and zinc to form their respective acetylacetonate complexes. ontosight.ai These reactions are a general method for synthesizing such complexes. wikipedia.org
Tetraacetylethane: Oxidation of sodium acetylacetonate can yield tetraacetylethane. wikipedia.org
Alkylated Derivatives: Alkylation of sodium acetylacetonate can lead to either O-alkylation, forming an enol ether, or C-alkylation, resulting in a 3-substituted derivative of acetylacetone. wikipedia.org
Heterocyclic Compounds: While acetylacetone itself is a direct precursor to heterocycles like pyrazoles and pyrimidines through condensation reactions, sodium acetylacetonate can be used in reactions leading to similar or more complex heterocyclic systems. wikipedia.org
Nanoparticles and Thin Films: It serves as a precursor for the preparation of mixed metal oxide nanoparticles and for the sol-gel synthesis of mixed metal oxide powders and thin films. biofuranchem.com
The reactivity of the acetylacetonate ligand allows it to form stable chelate complexes with a variety of metal ions, making sodium acetylacetonate a fundamental building block in coordination chemistry. biofuranchem.comcymitquimica.com
Table of Compound Names
| Systematic Name | Common Name | Other Names |
| sodium;4-oxopent-2-en-2-olate | Sodium acetylacetonate | Sodium 2,4-pentanedionate ontosight.ai, Sodium (Z)-4-oxopent-2-en-2-olate wikipedia.org |
| 2,4-pentanedione | Acetylacetone | - |
| Sodium hydroxide | - | - |
| Sodium hydride | - | - |
| Tetrahydrofuran | THF | - |
| Methanol | - | - |
| Iron(III) chloride | Ferric chloride | - |
| Tetraacetylethane | - | - |
| Pyrazole | - | - |
| Pyrimidine | - | - |
| Sodium acetate | - | - |
| Copper(II) chloride | Cupric chloride | - |
| Iron(II) chloride | Ferrous chloride | - |
| Manganese(II) chloride | Manganous chloride | - |
| Potassium permanganate | - | - |
| Aluminum sulfate (B86663) | - | - |
| Vanadium pentoxide | - | - |
| Sodium carbonate | - | - |
| Sodium butylate | - | - |
| Butyl acetate | - | - |
| Acetone (B3395972) | - | - |
| Sodium benzoate | - | - |
| Sodium pyruvate | - | - |
| Sodium phenylglyoxylate | - | - |
| Ruthenium(II) chloride tris(triphenylphosphine) | - | - |
Preparation of Metal Acetylacetonate Complexes
Sodium acetylacetonate is a fundamental starting material for the synthesis of a wide array of metal acetylacetonate complexes. cymitquimica.comwikipedia.org These complexes are formed by reacting a metal salt with the acetylacetonate anion, which chelates to the metal ion through its two oxygen atoms, forming a stable six-membered ring. wikipedia.orgwikipedia.org The general method involves treating a metal salt with acetylacetone in the presence of a base (which forms the acetylacetonate anion in situ) or directly with a solution of sodium acetylacetonate. wikipedia.orgsci-hub.se These coordination complexes are notable for their solubility in organic solvents and their use as catalysts and catalyst precursors. wikipedia.orgamericanelements.com
The synthesis typically proceeds via the general reaction: Mⁿ⁺ + n Na(acac) → M(acac)ₙ + n Na⁺
Detailed research has established specific protocols for the synthesis of various metal acetylacetonate complexes. For instance, iron(III) acetylacetonate can be prepared by reacting an iron(III) salt with acetylacetone in the presence of sodium acetate, which acts as a base to facilitate the deprotonation of the diketone. magritek.comthecreativechemist.org Similarly, complexes of copper(II), manganese(III), and cobalt(III) are readily synthesized using related methods, sometimes requiring an oxidizing agent to achieve the desired metal oxidation state, as in the case of Co(acac)₃ and Mn(acac)₃. wikipedia.orgblogspot.commagritek.com
| Metal Complex | Metal Precursor | Acetylacetonate Source | Additional Reagents/Conditions | Reference |
|---|---|---|---|---|
| Iron(III) Acetylacetonate, Fe(acac)₃ | Iron(II) Chloride (FeCl₂·6H₂O) or Iron(III) Nitrate (B79036) (Fe(NO₃)₃·9H₂O) | Acetylacetone | Sodium Acetate, Methanol, Heat (80°C) | magritek.comthecreativechemist.org |
| Copper(II) Acetylacetonate, Cu(acac)₂ | Copper(II) Chloride (CuCl₂·6H₂O) or Copper(II) Nitrate (Cu(NO₃)₂·3H₂O) | Acetylacetone | Sodium Acetate or Ammonia (B1221849), Methanol, Heat (80°C) | sci-hub.semagritek.com |
| Manganese(III) Acetylacetonate, Mn(acac)₃ | Manganese(II) Chloride (MnCl₂·4H₂O) | Acetylacetone | Sodium Acetate, Potassium Permanganate (KMnO₄) as oxidant, Heat (60-70°C) | thecreativechemist.orgblogspot.commagritek.com |
| Cobalt(III) Acetylacetonate, Co(acac)₃ | Cobalt(II) Carbonate (CoCO₃) | Acetylacetone | Hydrogen Peroxide (H₂O₂) as oxidant | wikipedia.org |
| Aluminum(III) Acetylacetonate, Al(acac)₃ | Aluminum Sulfate (Al₂(SO₄)₃·16H₂O) | Acetylacetone | Ammonia solution, cooled in ice bath | magritek.com |
| Chromium(III) Acetylacetonate, Cr(acac)₃ | Chromium(III) Chloride (CrCl₃·6H₂O) | Acetylacetone | Urea, Heat (>90°C in water bath) | thecreativechemist.org |
Synthesis of Substituted Acetylacetonates and Related Ligands
The acetylacetonate anion derived from sodium acetylacetonate is a potent nucleophile, enabling the synthesis of a variety of substituted acetylacetonates and more complex ligands. The reaction with electrophiles can occur at either the central carbon atom (C-alkylation) or the oxygen atoms (O-alkylation). wikipedia.org C-alkylation is particularly useful, leading to 3-substituted derivatives of acetylacetone, which can then be used to form metal complexes with modified properties. wikipedia.org
Electrophilic substitution reactions at the central carbon of the chelate ring are common. smolecule.com Nondestructive reactions such as halogenation, nitration, and acylation have been successfully carried out on pre-formed tris(acetylacetonate) complexes of metals like cobalt(III) and chromium(III). researchgate.net
Furthermore, sodium acetylacetonate can be used as a key building block in condensation reactions to create novel and more complex ligand structures. A notable example is the synthesis of a ferrocenyl β-diketone ligand, which was achieved through the condensation of (ferrocenylmethyl)trimethyl ammonium (B1175870) iodide with sodium acetylacetonate. researchgate.net This demonstrates the utility of sodium acetylacetonate in introducing the versatile β-diketone functionality into larger molecular frameworks, which can then be used to chelate metal ions. researchgate.net Another example involves the coupling of aryl diazonium salts with acetylacetone to synthesize tridentate ligands. researchgate.net
Formation of Organometallic Compounds
The reaction of sodium acetylacetonate with metal salts leads to the formation of metal acetylacetonates, which are classic examples of coordination complexes and fall under the broad category of organometallic compounds. wikipedia.orgamericanelements.com In these compounds, the acetylacetonate ligand typically acts as a bidentate O,O'-donor, forming a stable six-membered chelate ring with the central metal ion. biofuranchem.comwikipedia.org The structure of the monohydrate form of sodium acetylacetonate itself has been confirmed by X-ray crystallography, showing the sodium cation bonded to the enolate oxygen centers. wikipedia.org
While O,O'-coordination is the most common bonding mode, the acetylacetonate ligand can, in some cases, bind to metals through its central carbon atom. wikipedia.org This C-bonded mode is less frequent but has been observed for third-row transition metals such as platinum(II) and iridium(III). wikipedia.org
The synthesis of metal complexes with substituted acetylacetonate ligands, as described in the previous section, further expands the range of organometallic compounds accessible from sodium acetylacetonate. For instance, the ferrocenyl β-diketone ligand, prepared using sodium acetylacetonate, was subsequently coordinated with a variety of metal ions including Cd(II), Zr(IV), Co(II), Ni(II), Zn(II), and Cu(II), forming new organometallic complexes. researchgate.net The ability to functionalize the acetylacetonate backbone allows for the fine-tuning of the electronic and steric properties of the resulting organometallic compounds, which is critical for applications in catalysis and materials science. researchgate.netresearchgate.net
Structural Elucidation and Bonding Characteristics of Sodium Acetylacetonate
Electronic Structure and Resonance Stabilization of the Acetylacetonate (B107027) Anion
The acetylacetonate anion (acac⁻) is formed by the deprotonation of acetylacetone (B45752). azom.com The electronic structure of the acac⁻ anion is characterized by significant delocalization of the negative charge across the O-C-C-C-O framework. This delocalization is a result of resonance, where the π-electrons are spread over several atoms. In the anion, the two C-O bonds and the two central C-C bonds are equivalent in length, suggesting a bond order of approximately 1.5 for each. wikipedia.org The negative charge is shared equally between the two oxygen atoms. wikipedia.org This resonance stabilization contributes significantly to the stability of the acetylacetonate anion. The enol form of acetylacetone, which is in equilibrium with the keto form, exhibits C₂v symmetry, where a hydrogen atom is shared equally between the two oxygen atoms. wikipedia.org The acetylacetonate anion acts as a bidentate ligand, binding to a metal ion through both oxygen atoms to form a stable six-membered chelate ring. wikipedia.org
Crystallographic Investigations of Sodium Acetylacetonate and its Hydrates
The solid-state structure of sodium acetylacetonate, particularly its monohydrate, has been determined through X-ray crystallography. wikipedia.orgiucr.org The compound is known to be hygroscopic and can readily absorb moisture from the atmosphere to form a hydrate (B1144303). cymitquimica.comiucr.org
Crystallographic studies of sodium acetylacetonate monohydrate (Na[C₅H₇O₂]·H₂O) have revealed its crystal system and space group.
| Compound | Crystal System | Space Group | Reference |
| Sodium Acetylacetonate Monohydrate | Monoclinic | P2₁/c | iucr.org |
This table presents the crystal system and space group for sodium acetylacetonate monohydrate.
In the solid state, the sodium cation in the monohydrate is coordinated in a distorted octahedral geometry. iucr.org The coordination sphere of the Na⁺ ion is comprised of oxygen atoms from both the acetylacetonate ligands and water molecules. Specifically, each sodium ion is bonded to:
Two oxygen atoms from a chelating acetylacetonate ligand. iucr.org
Two oxygen atoms from two neighboring acetylacetonate groups. iucr.org
Two oxygen atoms from two trans water molecules, which act as bridges between adjacent sodium ions. iucr.org
The Na-O bond distances vary depending on the nature of the oxygen atom. The shortest Na-O distances are to the oxygen atoms of the chelated acetylacetonate ligand. iucr.org The Na⁺ ions form a zigzag chain structure along the b-axis of the crystal. iucr.org
| Interaction | Bond Distance (Å) |
| Na-O (chelated acac) | 2.318(1), 2.325(1) |
| Na-O (neighboring acac) | 2.382(1), 2.387(1) |
| Na-O (water) | 2.422(1), 2.423(1) |
This table displays the bond distances between the sodium cation and surrounding oxygen atoms in sodium acetylacetonate monohydrate, as determined by X-ray crystallography at 140 K. iucr.org
The crystal packing of sodium acetylacetonate monohydrate is stabilized by a network of intermolecular interactions. The bridging water molecules play a crucial role in the formation of the polymeric chains of sodium ions. iucr.org Hydrogen bonds are present, involving the hydrogen atoms of the water molecules and the oxygen atoms of the acetylacetonate ligands, further contributing to the stability of the crystal lattice. researchgate.net The analysis of intermolecular forces is essential for understanding the packing and, consequently, the physical properties of crystalline materials. core.ac.ukmdpi.com The arrangement of molecules in the crystal lattice can be influenced by various weak interactions, including hydrogen bonds and van der Waals forces. mdpi.com
Influence of Counter-Ion and Solvent on Enolate Structure and Stereochemistry
The structure and stereochemistry of the acetylacetonate enolate can be influenced by the nature of the counter-ion and the solvent. While the acetylacetonate anion itself has a planar delocalized structure, its coordination to different metal ions can lead to a variety of geometries, including octahedral, tetrahedral, and square planar complexes. jeol.com The choice of counter-ion in a metal complex can affect the coordination environment of the metal center. researchgate.netkab.ac.ugacs.org For instance, in copper(II) acetylacetonate complexes, different counter-anions can lead to variations in the copper coordination geometry. researchgate.net
The solvent can also play a significant role. In polar, hydrogen-bonding solvents, the keto tautomer of acetylacetone is more favored, which can influence the formation and structure of the resulting enolate complexes. wikipedia.org Furthermore, the solvent can sometimes directly participate in the coordination sphere of the metal ion, as seen in the formation of solvated complexes. researchgate.netmdpi.com The study of solvatochromism, where the color of a solution changes with the solvent, provides insights into the interactions between the solute and solvent molecules and how they affect the electronic structure of the complex. idosi.org The donor and acceptor properties of the solvent are key factors in these interactions.
Coordination Chemistry and Ligand Properties of the Acetylacetonate Anion
Chelating Behavior and Bidentate Coordination Modes
The most common coordination mode for the acetylacetonate (B107027) anion is as a bidentate ligand, where it binds to a metal center through its two oxygen atoms. ontosight.ailibretexts.org This chelating behavior is fundamental to its extensive use in inorganic and organometallic chemistry. The donation of electron pairs from both oxygen atoms to a single metal ion results in the formation of highly stable coordination complexes. researchgate.netvedantu.com This stability is attributed to the chelate effect, which is the enhanced stability of a complex containing a chelate ligand compared to a complex with analogous non-chelating (monodentate) ligands. The effect is so pronounced in the case of acetylacetonate that complex formation can sometimes proceed even without the addition of a base to deprotonate the parent acetylacetone (B45752). wikipedia.org
In addition to its primary O,O'-bidentate coordination, the acetylacetonate ligand can, in some cases, bind to metals through its central carbon atom (C3). chemeurope.com This C-bonded mode is less common but has been observed for third-row transition metals such as platinum(II) and iridium(III). chemeurope.comwikipedia.org
The coordination geometry of metal acetylacetonate complexes is dictated by several factors, primarily the identity, oxidation state, and ionic radius of the central metal ion. scribd.com This leads to a diverse range of structural motifs.
Octahedral Geometry: For trivalent metal ions, the most common stoichiometry is M(acac)₃, which typically adopts an octahedral coordination geometry. chemeurope.comscribd.com Examples include the well-characterized complexes of Cr(III), Fe(III), and Co(III). chemeurope.comwikipedia.org These M(acac)₃ complexes are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers). chemeurope.comwikipedia.org
Square Planar Geometry: Divalent metal ions can form M(acac)₂ complexes with a square planar geometry. This is observed for complexes such as chromium(II) acetylacetonate and palladium(II) acetylacetonate. wikipedia.org
Tetrahedral and Oligomeric Structures: Some M(acac)₂ complexes exhibit different structures. For instance, Mn(acac)₂ has a tetrahedral environment. nih.gov Others, like nickel(II) bis(acetylacetonate), are known to form trimetallic clusters, [Ni(acac)₂]₃, in the anhydrous state, while the anhydrous cobalt(II) analogue exists as a tetramer, [Co(acac)₂]₄. wikipedia.org
Square Pyramidal Geometry: Heteroleptic complexes, which contain other types of ligands in addition to acetylacetonate, can display different geometries. A notable example is vanadyl acetylacetonate, VO(acac)₂, which has a square pyramidal structure with the vanadyl-oxo group at the apex. wikipedia.orgscribd.com Zinc(II) acetylacetonate monohydrate, Zn(acac)₂H₂O, is also square pyramidal. wikipedia.org
Jahn-Teller Distortion: In certain cases, electronic effects such as the Jahn-Teller effect can cause significant structural distortions. Manganese(III) acetylacetonate, Mn(acac)₃, is a classic example, where its distorted octahedral structure reflects either a tetragonal elongation or compression of the Mn-O bonds. chemeurope.comwikipedia.org
Table 1: Examples of Metal Acetylacetonate Complexes and Their Geometries
| Complex | Metal Ion | Geometry |
|---|---|---|
| Cr(acac)₃ | Cr³⁺ | Octahedral |
| Fe(acac)₃ | Fe³⁺ | Octahedral |
| Co(acac)₃ | Co³⁺ | Octahedral |
| Cr(acac)₂ | Cr²⁺ | Square Planar |
| Cu(acac)₂ | Cu²⁺ | Square Planar |
| VO(acac)₂ | V⁴⁺ | Square Pyramidal |
| Zn(acac)₂H₂O | Zn²⁺ | Square Pyramidal |
| [Ni(acac)₂]₃ | Ni²⁺ | Trimeric (Octahedral Ni centers) |
| Mn(acac)₃ | Mn³⁺ | Distorted Octahedral |
Synthesis and Characterization of Transition Metal Acetylacetonate Complexes
The standard method for synthesizing metal acetylacetonate complexes involves the reaction of a metal salt with acetylacetone (acacH). wikipedia.orgwikipedia.org To facilitate the reaction, a base is typically added. The base deprotonates the acetylacetone to form the acetylacetonate anion, which then coordinates to the metal ion, shifting the equilibrium in favor of the complex. wikipedia.orgthecreativechemist.org Common bases used for this purpose include sodium hydroxide (B78521), sodium acetate (B1210297), and ammonia (B1221849). thecreativechemist.orgdepauw.eduevitachem.com
In some syntheses, the oxidation state of the metal precursor must be adjusted. For example, the preparation of cobalt(III) acetylacetonate, Co(acac)₃, often starts from a cobalt(II) salt, requiring the use of an oxidizing agent like hydrogen peroxide to achieve the +3 oxidation state. wikipedia.orgthecreativechemist.org An alternative synthetic route involves a metathesis reaction using thallium(I) acetylacetonate, Tl(acac). wikipedia.org These complexes are typically crystalline solids with characteristic colors and are often soluble in organic solvents. chemeurope.comscribd.com
Transition metal acetylacetonate complexes can be classified as either homoleptic or heteroleptic. unacademy.com
Homoleptic complexes are those in which the central metal ion is coordinated to only one type of ligand. unacademy.com The M(acac)₂ and M(acac)₃ complexes, such as Fe(acac)₃ and Cr(acac)₃, are prime examples of homoleptic acetylacetonates (B15086760). wikipedia.orggctlc.org
Heteroleptic complexes contain a central metal ion bound to more than one type of ligand. unacademy.com These are also very common. For instance, nickel(II) bis(acetylacetonate) reacts with water to form the octahedral adduct [Ni(acac)₂(H₂O)₂], a heteroleptic complex containing both acetylacetonate and water ligands. wikipedia.org Another example is vanadyl acetylacetonate, VO(acac)₂, which has both an oxo (O²⁻) and two acac⁻ ligands. wikipedia.org Heteroleptic complexes can be synthesized directly or by reacting a homoleptic complex with other ligands. researchgate.net The catalytic properties of homoleptic and heteroleptic complexes of the same metal can differ substantially. researchgate.netrsc.org
Table 2: Comparison of Homoleptic and Heteroleptic Acetylacetonate Complexes
| Complex Type | Definition | Example(s) |
|---|---|---|
| Homoleptic | Metal center is bonded to only one type of ligand. unacademy.com | Co(acac)₃, Fe(acac)₃, Cr(acac)₃ chemeurope.comwikipedia.org |
| Heteroleptic | Metal center is bonded to more than one type of ligand. unacademy.com | VO(acac)₂, [Ni(acac)₂(H₂O)₂], [Co(acac)₂L₂] wikipedia.org |
The oxidation state of the central metal ion is a critical factor that directly influences the stoichiometry and structure of the resulting acetylacetonate complex. magritek.com To form a neutral homoleptic complex, the number of singly negative acetylacetonate ligands must balance the positive charge of the metal ion. magritek.com
Consequently, a metal in a +3 oxidation state, such as Fe(III) or Cr(III), will coordinate with three acac⁻ ligands to form a neutral M(acac)₃ complex. wikipedia.org In contrast, a metal in a +2 oxidation state, like Fe(II) or Cr(II), will bind to two acac⁻ ligands to form an M(acac)₂ complex. wikipedia.org
The oxidation state also has a profound impact on the coordination geometry and stability. As mentioned, Cr(III)(acac)₃ is octahedral, whereas Cr(II)(acac)₂ is square planar. wikipedia.org Furthermore, the stability of complexes can vary with the oxidation state; for example, ferrous acetylacetonate, Fe(acac)₂, is readily oxidized to the more stable ferric complex, Fe(acac)₃. kyoto-u.ac.jp The electronic properties, such as the spin state, are also affected. Co(III) in Co(acac)₃ adopts a low-spin, diamagnetic electron configuration, whereas Mn(III) in Mn(acac)₃ is a high-spin complex. wikipedia.orgmagritek.com Advanced techniques like X-ray absorption spectroscopy can be used to determine the oxidation state of the metal in these complexes, as the absorption energy shifts with the oxidation state. nih.govacs.org
Coordination Chemistry with Main Group and Lanthanide Elements
The coordination chemistry of the acetylacetonate ligand extends beyond transition metals to include main group elements and the lanthanide series.
Main Group Elements: Acetylacetonate forms stable complexes with several main group elements. Aluminum, a Group 13 element, forms the well-known tris(acetylacetonato)aluminium(III), Al(acac)₃, a stable, white crystalline solid. ontosight.aimagritek.com Its synthesis involves the reaction of an aluminum salt with acetylacetone in a basic medium, such as an ammonia solution. magritek.com Other main group metals like gallium also form analogous M(acac)₃ complexes. mdpi.com Sodium acetylacetonate itself is a key precursor compound, serving as the source of the acac⁻ ligand in many syntheses. wikipedia.orgwikipedia.org
Lanthanide Elements: The lanthanide ions (Ln³⁺) form a variety of acetylacetonate complexes. Due to their larger ionic radii and preference for higher coordination numbers, their complexes often differ from those of the d-block metals. Lanthanide acetylacetonate complexes frequently incorporate water molecules into their coordination sphere, forming hydrated species with general formulas like Ln(acac)₃(H₂O)ₙ. wikipedia.org For example, the thulium complex is best described as the dihydrate, Tm(acac)₃(H₂O)₂, which features an 8-coordinate metal center. wikipedia.org
Lanthanides have a strong propensity to form heteroleptic complexes. A series of complexes with the general formula [Ln(terpy)(acac)(NO₃)₂H₂Oₙ] (where 'terpy' is terpyridine) has been synthesized for nearly the entire lanthanide series. rsc.org In these complexes, the coordination number varies with the size of the lanthanide ion—a phenomenon known as the lanthanide contraction. The larger, early lanthanides like La(III) exhibit a coordination number of ten, while the smaller, later lanthanides from Nd(III) to Lu(III) have a coordination number of nine. rsc.org This demonstrates how the subtle decrease in ionic radius across the series directly impacts the coordination environment. rsc.org
Table 3: Coordination of Acetylacetonate with Lanthanide Elements
| Lanthanide (Ln) | Example Complex Formula | Typical Coordination Number | Notes |
|---|---|---|---|
| Lanthanum (La) | [La(terpy)(acac)(NO₃)₂(H₂O)] | 10 | Forms heteroleptic complexes. rsc.org |
| Thulium (Tm) | Tm(acac)₃(H₂O)₂ | 8 | Isolated as a dihydrate. wikipedia.org |
| Terbium (Tb), Holmium (Ho), etc. | Ln(ClBOP)₄P | - | Forms heteroleptic complexes with porphyrin ligands. tandfonline.com |
| Neodymium (Nd) to Lutetium (Lu) | [Ln(terpy)(acac)(NO₃)₂] | 9 | Anhydrous heteroleptic complexes. rsc.org |
Stabilization of Lanthanide Ions for Luminescent Applications
The acetylacetonate ligand and its derivatives are pivotal in the development of luminescent materials, particularly in the sensitization of lanthanide ion luminescence. Lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), possess unique photophysical properties, including sharp emission bands and long luminescence lifetimes. However, their direct excitation is often inefficient due to the Laporte-forbidden nature of their f-f transitions. nih.govnih.gov
To overcome this limitation, organic ligands like acetylacetonate are employed to act as "antennas." The process, known as the antenna effect or sensitization, involves the following steps:
The organic ligand absorbs incident light (typically in the UV region) and is excited from its ground state (S₀) to a singlet excited state (S₁).
The excited ligand then undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁).
Finally, intramolecular energy transfer occurs from the triplet state of the ligand to the resonant energy level of the chelated lanthanide ion, which then emits its characteristic luminescence. psu.eduresearchgate.net
The efficiency of this energy transfer is highly dependent on the energy gap between the ligand's triplet state and the lanthanide ion's emissive level. For instance, acetylacetone is an effective sensitizer (B1316253) for Tb³⁺, while other β-diketonates might be more suitable for Eu³⁺. psu.edu The introduction of auxiliary ligands, such as 1,10-phenanthroline, can further enhance the luminescence quantum yield by preventing the coordination of solvent molecules that can quench the lanthanide's excited state. researchgate.netwaikato.ac.nz
| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (QY) | Luminescence Lifetime (τ) |
| [Eu(acac)₃(Br₂-phen)] | Not specified | Not specified | 13% | 790 ± 1.53 µs |
| [Sm(acac)₃(Br₂-phen)] | Not specified | Not specified | 1.1% | 38.76 ± 0.61 µs |
| [Tb(acac)₃(H₂O)₂] | Not specified | 543-544 | Not specified | Not specified |
This table presents photophysical data for selected lanthanide acetylacetonate complexes, demonstrating the influence of the lanthanide ion and auxiliary ligands on their luminescent properties. elsevierpure.comtandfonline.com
Formation of Mixed-Metal Coordination Polymers
The acetylacetonate ligand also plays a role in the construction of mixed-metal coordination polymers. These are extended network structures containing at least two different metal ions linked by organic ligands. The design of such materials is of great interest for creating materials with tunable properties, for example in magnetism and catalysis.
One strategy for forming mixed-metal coordination polymers involves using a metal acetylacetonate complex that also bears a functional group capable of coordinating to a second metal ion. For instance, a complex like [Mg(acacCN)₂(H₂O)₂], where acacCN is 3-cyanoacetylacetonate, can act as a building block. The cyano groups can then coordinate to another metal ion, such as Ag(I), to form a bimetallic network. rsc.orgamericanelements.com
Another approach involves the use of heteroleptic complexes, which contain more than one type of ligand. For example, a copper(II) complex with both an acetylacetonate ligand and a pyridyl-functionalized dipyrrin (B1230570) ligand can self-assemble into a 1D coordination polymer. nih.gov The subsequent addition of a silver(I) salt can then link these chains into 2D or 3D heterometallic networks. nih.gov
Lanthanide-transition metal coordination polymers have also been synthesized using acetylacetonate-based ligands. These materials are of interest for combining the magnetic and luminescent properties of the f- and d-block metals. For example, lanthanide acetylacetonates can react with chromium tricarbonyl-functionalized benzoic acid to form both mononuclear and 1D polymeric structures. manchester.ac.uk Another elegant approach utilizes the Lewis acidic nature of Ln(hfac)₃ (hfac = hexafluoroacetylacetonate) moieties, which can coordinate to the oxygen atoms of a transition metal tris-acetylacetonate complex, M(acac)₃, to form discrete, chiral heterodinuclear complexes of the type LnM(hfac)₃(μ₂-acac-O,O,O')₃. mdpi.comresearchgate.net
| Precursor 1 | Precursor 2 | Resulting Structure Type | Metal Ions | Ref. |
| [Mg(acacCN)₂(H₂O)₂] | Ag(I) salt | 2D and 3D Networks | Mg(II), Ag(I) | rsc.org |
| (acacpy₂)Cu(dpm-py) | Ag(BF₄) or Ag(TfO) | 2D and 3D Networks | Cu(II), Ag(I) | nih.gov |
| Ln(acac)₃ | BcrCOOH | Mononuclear and 1D Polymers | Ln(III), Cr(0) | manchester.ac.uk |
| Ln(hfac)₃ | M(acac)₃ (M=Cr, Fe, Ga) | Dinuclear Complexes | Ln(III), M(III) | mdpi.com |
This table summarizes examples of mixed-metal coordination polymers and complexes formed using acetylacetonate-based ligands.
Reactivity of Metal Acetylacetonate Complexes in Coordination Chemistry
Metal acetylacetonate complexes exhibit a rich reactivity, which is central to their utility in various chemical transformations. The coordinated acetylacetonate ligand does not behave as a passive spectator; its reactivity is significantly influenced by coordination to the metal center.
One of the most notable aspects of the reactivity of the acetylacetonate ligand is its susceptibility to electrophilic substitution at the central γ-carbon atom. This reactivity is akin to that of aromatic compounds and is a direct consequence of the quasi-aromatic character of the chelate ring. wikipedia.orglibretexts.org The coordination of the acetylacetonate anion to the metal ion enhances the electron density at the central carbon, making it nucleophilic. libretexts.orglibretexts.org A variety of electrophiles can be introduced at this position, including halogens (Cl, Br, I), nitro groups (NO₂), and acyl groups. This allows for the post-synthetic modification of the ligand within the coordination sphere of the metal. wikipedia.orgresearchgate.net
Metal acetylacetonate complexes are also widely employed as catalysts or precatalysts in a vast range of organic reactions. Their solubility in organic solvents and their thermal stability make them well-suited for homogeneous catalysis. wikipedia.org Examples of their catalytic applications include:
Cross-coupling reactions: Palladium(II) acetylacetonate complexes, particularly those with N-heterocyclic carbene ligands, have shown high activity in Suzuki-Miyaura cross-coupling reactions. mdpi.com
Polymerization: Vanadium acetylacetonate complexes are used as precatalysts in the commercial production of ethylene-propylene-diene elastomers (EPDM). wikipedia.org
Oxidation and Reduction: Iron(III) acetylacetonate has been investigated as a catalyst precursor for oxidation reactions, while other acetylacetonate complexes have been used in reduction and hydroxylation reactions. wikipedia.orgajrconline.org
Epoxidation: Vanadyl acetylacetonate, VO(acac)₂, effectively catalyzes the epoxidation of allylic alcohols. wikipedia.org
The catalytic activity of these complexes can be tuned by modifying the substituents on the acetylacetonate ligand or by introducing other ligands to the metal center. Furthermore, immobilizing metal acetylacetonate complexes on solid supports, such as hierarchically porous silica (B1680970), can lead to robust and recyclable heterogeneous catalysts. rsc.org
Reactivity and Mechanistic Investigations of Sodium Acetylacetonate
Nucleophilic and Basic Reactivity of the Acetylacetonate (B107027) Anion
The acetylacetonate anion is an ambident nucleophile, meaning it can react at two different sites: the central carbon atom (C-alkylation) or the oxygen atoms (O-alkylation). wikipedia.org This dual reactivity is a cornerstone of its synthetic utility, allowing for the formation of a diverse array of products.
O-Alkylation Pathways and Enol Ether Formation
Alkylation of the acetylacetonate anion at the oxygen atom leads to the formation of enol ethers. wikipedia.org This reaction pathway is favored under specific conditions, often involving the use of highly reactive alkylating agents like trialkyloxonium salts in aprotic polar solvents. rsc.org For instance, the use of triethyloxonium (B8711484) fluoroborate in solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can lead to significant O-alkylation. rsc.org The formation of enol ethers represents a key transformation, converting the diketone structure into a vinylogous ester derivative.
The competition between O- and C-alkylation is a subject of ongoing study, with the solvent and the nature of the alkylating agent playing crucial roles in determining the reaction's outcome. rsc.orgscispace.com
C-Alkylation and Synthesis of 3-Substituted Acetylacetonates (B15086760)
The reaction of sodium acetylacetonate with alkyl halides can lead to the formation of 3-substituted derivatives of acetylacetone (B45752), a process known as C-alkylation. wikipedia.orgdoi.org This reaction is a fundamental method for creating new carbon-carbon bonds at the central carbon of the acetylacetone backbone. libretexts.orgmasterorganicchemistry.comlibretexts.org
A variety of alkylating agents can be employed, including simple alkyl halides and more complex functionalized molecules. researchgate.net The choice of solvent is critical, with polar aprotic solvents often favoring C-alkylation. researchgate.net For example, the use of ketones like methyl isobutyl ketone (MIBK) has been proposed as an effective medium for these reactions. researchgate.net The synthesis of these 3-substituted derivatives is significant as they serve as precursors for various metal complexes and other organic compounds. tandfonline.comtandfonline.comresearchgate.net
| Alkylating Agent | Solvent | Product | Reference |
| Alkyl Halides | Polar Aprotic Solvents | 3-Alkyl-2,4-pentanedione | researchgate.net |
| Allyl Halides | Ketones (e.g., MIBK) | 3-Allyl-2,4-pentanedione | researchgate.net |
| (3-chloropropyl)trimethoxysilane | MIBK | 3-((Trimethoxysilyl)propyl)pentane-2,4-dione | researchgate.net |
| Chloro Derivatives (in situ iodination) | Ketones (e.g., Acetone (B3395972), MEK, MIBK) | 3-Substituted Pentane-2,4-diones | researchgate.net |
Participation in Condensation Reactions (e.g., Aldol, Michael)
The acetylacetonate anion, being a stabilized enolate, readily participates in various condensation reactions, which are vital for forming carbon-carbon bonds in organic synthesis.
Aldol Condensation: In aldol-type reactions, the acetylacetonate anion can act as the nucleophile, adding to carbonyl compounds like aldehydes and ketones. wikipedia.orglibretexts.org This reaction leads to the formation of β-hydroxy diketones, which can subsequently dehydrate to yield α,β-unsaturated diketones. wikipedia.org The reaction is typically catalyzed by a base, which generates the enolate. wikipedia.orgmasterorganicchemistry.com
Michael Addition: Sodium acetylacetonate is an effective Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com It adds to α,β-unsaturated carbonyl compounds, known as Michael acceptors, to form a new carbon-carbon bond at the β-position of the acceptor. wikipedia.org This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and more complex molecular architectures. masterorganicchemistry.comresearchgate.net The reaction is driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com
Oxidative Transformations of Sodium Acetylacetonate
Sodium acetylacetonate can undergo oxidative coupling reactions to form larger molecules.
Formation of Tetraacetylethane and Related Products
A notable oxidative transformation of sodium acetylacetonate is its conversion to tetraacetylethane. wikipedia.org This reaction is typically achieved by treating sodium acetylacetonate with an oxidizing agent, such as iodine. orgsyn.orgwikipedia.org The process involves the coupling of two acetylacetonate radicals, which are formed via single-electron oxidation of the acetylacetonate anion. Tetraacetylethane itself is a versatile precursor for the synthesis of various heterocyclic compounds and metal complexes. wikipedia.orgijpsr.comresearchgate.net
Mechanistic Studies of Reactions Utilizing Sodium Acetylacetonate as a Reagent
The diverse reactivity of sodium acetylacetonate has prompted numerous mechanistic studies to understand the underlying principles governing its reactions. These investigations often focus on the factors that control the regioselectivity of its reactions (C- vs. O-alkylation) and the kinetics of its participation in condensation and oxidative processes.
Studies have shown that the nature of the counter-ion, the solvent, and the electrophile all play a significant role in directing the reaction pathway. rsc.org For instance, in alkylation reactions, hard electrophiles tend to favor O-alkylation, while soft electrophiles favor C-alkylation. The solvent's ability to solvate the cation and the enolate also influences the reactivity and regioselectivity.
Kinetic Analysis of Reaction Pathways
Kinetic studies provide quantitative insight into the reaction rates, mechanisms, and factors influencing the transformations of the acetylacetonate ligand. These analyses have been conducted on various reactions, including electrophilic substitution and catalyst-driven processes.
A notable area of study has been the electrophilic substitution on the acetylacetonate ring system. The kinetics of the nitrosation of acetylacetone (AcAc), the parent compound of sodium acetylacetonate, have been thoroughly investigated. The reaction is understood to proceed via electrophilic addition to the enol form of the ketone. rsc.org Kinetic studies of the nitrosation of acetone have proposed a mechanism where the electrophilic attack occurs at the carbonyl oxygen, followed by a rapid internal rearrangement. rsc.org The rate of nitrosation for acetylacetone is influenced by the high enol content present in equilibrium. rsc.org
The bromination of metal(III) acetylacetonate complexes, such as those of Cobalt(III) and Chromium(III), has also been subject to kinetic analysis. In a 50% v/v acetic acid-water mixture, the reaction exhibits first-order dependence on the brominating agent but is independent of the concentration of the metal chelate substrate. asianpubs.org This suggests that the rate-determining step does not directly involve the acetylacetonate complex. asianpubs.org The rate of this reaction is unaffected by the addition of neutral salts like sodium sulfate (B86663) and sodium nitrate (B79036) but is accelerated by sodium acetate (B1210297). asianpubs.org
In the realm of catalysis, the kinetics of the hydrolysis of sodium borohydride (B1222165) catalyzed by ruthenium(III) acetylacetonate have been explored. This catalytic reaction was found to have a small activation enthalpy and a large negative activation entropy, which is indicative of an associative mechanism. metu.edu.tr The catalyst demonstrated high activity, with a turnover frequency (TOF) of 6.55 min⁻¹ before deactivation. metu.edu.tr
| Reaction Type | Substrate | Key Kinetic Finding | Activation Parameters | Source |
|---|---|---|---|---|
| Bromination | Co(acac)₃, Cr(acac)₃ | First-order in brominating agent; zero-order in substrate. | Not specified. | asianpubs.org |
| Catalytic Hydrolysis | Sodium Borohydride (catalyzed by Ru(acac)₃) | Rate dependent on catalyst and substrate concentration. | Small ΔH‡, large negative ΔS‡, suggesting an associative mechanism. | metu.edu.tr |
| Nitrosation | Acetylacetone (AcAc) | Reaction occurs via the enol form; kinetics are complex and depend on acidity and buffer presence. | Not specified. | rsc.org |
Identification of Key Intermediates and Transition States
The identification of transient species is crucial for elucidating reaction mechanisms involving sodium acetylacetonate. Its primary role is often as a precursor to the acetylacetonate anion, which then participates in forming key intermediates. atamanchemicals.com
In reactions with metal salts, the most fundamental intermediates are the resulting metal acetylacetonate complexes. wikipedia.orgatamanchemicals.com For instance, the solid-state interaction between cobalt(II) chloride and sodium acetylacetonate, stimulated by mechanical treatment, proceeds to form cobalt(II) acetylacetonate. researchgate.net
Under high-temperature conditions, such as those used in the gasification of coke, sodium acetylacetonate decomposes. The decomposition pathway involves its complete conversion to sodium carbonate during carbonization, which subsequently transforms into a sodium oxide phase that acts as a potent catalyst for gasification. ntnu.no
In organic reactions, the enolate form of the acetylacetonate anion is itself a key intermediate. rsc.org During the nitrosation of acetylacetone, the proposed mechanism involves the formation of a nitrosyl complex intermediate in a steady state, which then rearranges in the rate-limiting step to the final C-nitroso product or its oxime tautomer. rsc.org
Furthermore, transition metal complexes derived from acetylacetonate are pivotal intermediates in advanced catalytic cycles. High-valent tetraalkylargentate(III) complexes have been identified as key intermediates in silver-mediated cross-coupling reactions. researchgate.net Similarly, in enantioselective propargylic substitution reactions, transition metal–allenylidene complexes, formed from reactions involving acetylacetonate ligands, are considered key reactive intermediates. snnu.edu.cn
| Reaction / Process | Identified or Proposed Intermediate / Transition State | Significance | Source |
|---|---|---|---|
| Reaction with Metal Salts | Metal acetylacetonate complexes (e.g., Co(acac)₂) | Stable coordination compounds, often the final product or a catalyst precursor. | wikipedia.orgresearchgate.net |
| High-Temperature Decomposition | Sodium carbonate, Sodium oxide | Catalytically active species in industrial processes like coke gasification. | ntnu.no |
| Nitrosation of Acetylacetone | Nitrosyl complex intermediate | Transient species that rearranges to form the final product. | rsc.org |
| Silver-Mediated Cross-Coupling | Tetraorganylargentate(III) complexes | High-valent organometallic intermediates driving C-C bond formation. | researchgate.net |
| Enantioselective Propargylic Substitution | Transition metal–allenylidene complexes | Key reactive intermediates that determine the stereochemical outcome. | snnu.edu.cn |
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of sodium acetylacetonate (B107027) and its complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atomic nuclei.
¹H and ¹³C NMR for Structural Elucidation of Complexes
¹H and ¹³C NMR spectroscopy are instrumental in characterizing the structure of metal acetylacetonate complexes. The chemical shifts observed in the NMR spectra provide information about the electronic environment of the protons and carbon atoms within the acetylacetonate ligand upon coordination to a metal center. For diamagnetic complexes, such as those of Al³⁺, the NMR spectra exhibit sharp resonances in the typical organic region. magritek.com For instance, the ¹H-NMR spectrum of Al(acac)₃ shows sharp signals, confirming its diamagnetic nature as Al³⁺ has no unpaired electrons. magritek.com Similarly, the ¹H-NMR spectrum of Co(acac)₃ also displays sharp resonances, indicating a diamagnetic low-spin d⁶ configuration for the Co(III) center. magritek.com
In contrast, paramagnetic complexes, which contain unpaired electrons, exhibit significantly broadened and shifted NMR signals. magritek.com For example, the ¹H-NMR spectrum of Mn(acac)₃ shows broad and downfield-shifted resonances, characteristic of a paramagnetic compound. magritek.com Solid-state MAS NMR studies on paramagnetic metal acetylacetonate complexes like [VO(acac)₂], [V(acac)₃], [Ni(acac)₂(H₂O)₂], and [Cu(acac)₂] have shown a reversal of the isotropic ¹³C shifts for the methyl (CH₃) and carbonyl (CO) groups depending on the d-electron configuration of the metal. sdu.dk This highlights the sensitivity of NMR to the electronic structure of the metal center.
The structure of platinum(II) acetylacetonate complexes has also been confirmed using ¹H and ¹³C NMR spectroscopy, along with other techniques. urfu.rursc.org The concentration-dependent signals of the γ-proton in the NMR spectra of sodium and potassium acetylacetonates (B15086760) in dimethylsulfoxide suggest the existence of ion pairs in solution. cdnsciencepub.com
Application of Acetylacetonate Complexes as NMR Shift Reagents
Paramagnetic metal acetylacetonate complexes can function as NMR "shift reagents," which are used to simplify complex NMR spectra. wikipedia.orgacs.org These reagents induce large chemical shift changes in the NMR spectrum of a substrate that coordinates to the paramagnetic metal center. pnas.orgulaval.ca This effect can help to resolve overlapping signals and facilitate spectral interpretation.
Transition metal complexes such as Co(acac)₂(H₂O)₂ have been effectively used to simplify the NMR spectra of alcohols and amines. ulaval.ca While lanthanide-based shift reagents often produce larger shifts with less line broadening, transition metal acetylacetonates offer advantages such as low cost, ease of preparation, and non-hygroscopic properties. ulaval.ca The interaction between the shift reagent and the substrate is a reversible equilibrium, and the magnitude of the induced shift depends on the concentration of the shift reagent and the strength of the coordination. purdue.edu Studies have investigated the use of nickel(II) acetylacetonate complexes as shift reagents for both ¹H and ¹³C NMR spectroscopy. purdue.edu Chromium(III) acetylacetonate is also utilized as a spin relaxation agent to enhance sensitivity in quantitative carbon-13 NMR spectroscopy. wikipedia.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of sodium acetylacetonate and its complexes.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized acetylacetonate complexes. nccr-must.ch HRMS has been used to confirm the presence of Au(III) species in the form of [AuX₄]⁻ ions. rsc.org The AccuTOF 4G LC-plus/DART mass spectrometer is an example of an instrument capable of providing high-resolution mass spectra for precise molecular formula determination. pubcompare.ai
Electrospray Ionization (ESI) and Other Soft Ionization Methods
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes. acs.orgscribd.comuvic.ca It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the observation of the intact molecular ion or related adducts. uvic.caacs.org ESI-MS has been used to study the gas-phase coordination chemistry of metal ions with acetylacetone (B45752), revealing the formation of various species, including mononuclear and polynuclear complexes. acs.org For example, in the case of Be²⁺ and acetylacetone, ions such as [Be(acac)(MeOH)n]⁺, [Be₂(acac)₃]⁺, and [Be₃O(acac)₃]⁺ have been observed. acs.org
The structure of a platinum(II) acetylacetonate complex was confirmed by ESI mass spectrometry, among other methods. urfu.ru Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that has been employed for the analysis of transition-metal acetylacetonate complexes. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide further insights into the bonding and electronic structure of sodium acetylacetonate and its complexes.
Vibrational spectra of sodium acetylacetonate have been reported for both solid and solution states. rsc.org Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the acetylacetonate ligand. The positions of the C=O and C=C stretching vibrations are particularly sensitive to the coordination environment. iiste.orgacs.org Studies have shown that the symmetry of the acetylacetonate anion changes from C₂v in the solid state to a lower symmetry in aqueous solution. rsc.org The IR spectra of metal acetylacetonate complexes show bands corresponding to the vibrations of the acetylacetonate ligand, and the positions of these bands can provide information about the strength of the metal-oxygen bond. iiste.org For instance, the IR spectra of Cr(acac)₃ show characteristic bands for ν(C–C) + ν(C–O), ν(C=C) + ν(C–C), and ν(C=O) vibrations. iiste.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectra of metal acetylacetonate complexes typically show intense bands in the UV region due to ligand-to-metal charge transfer (LMCT) and intra-ligand π-π* transitions. iiste.orgmetu.edu.tr In some cases, weaker d-d transitions can be observed in the visible region for transition metal complexes. The UV-Vis spectrum of Ru(acac)₃ has been used to study its role as a homogeneous catalyst. metu.edu.tr
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying metal acetylacetonate complexes that contain one or more unpaired electrons (paramagnetic systems). numberanalytics.com EPR provides detailed information about the electronic ground state, the local environment of the paramagnetic center, and interactions with nearby magnetic nuclei (hyperfine coupling). numberanalytics.com
The technique has been applied to a wide range of acac complexes, including those of Cu(II), Mn(II), Mn(III), Fe(III), and Co(II). numberanalytics.comtandfonline.comresearchgate.netcardiff.ac.uk For instance, the existence of an unstable acetylacetonate anion radical (acac˙²⁻) was first suggested based on EPR spectroscopy. nih.govrsc.org
High-frequency and -field EPR (HFEPR) studies on manganese(III) acetylacetonate, Mn(acac)₃, have been particularly insightful for characterizing its Jahn-Teller distorted structure. nih.gov Analysis of the HFEPR data for frozen solutions yielded specific spin Hamiltonian parameters, which describe the magnetic properties of the complex. nih.gov
Table 2: Spin Hamiltonian Parameters for Mn(acac)₃ in Frozen Solution from HFEPR
| Parameter | Value | Description | Reference |
| D | -4.52(2) cm⁻¹ | Axial zero-field splitting parameter | nih.gov |
| |E| | 0.25(2) cm⁻¹ | Rhombic zero-field splitting parameter | nih.gov |
| g_iso | 1.99(1) | Isotropic g-factor | nih.gov |
The EPR spectrum of bis(2,4-acetylacetonate)cobalt(II) is dominated by broad features with apparent g-values around g ≈ 5.4-5.8 and g ≈ 2.0, characteristic of a high-spin Co(II) complex in a disturbed octahedral geometry. researchgate.net
Advanced X-ray Diffraction Methodologies
The crystal structure of sodium acetylacetonate monohydrate (Na[C₅H₇O₂]·H₂O) has been determined using this technique. researchgate.net SC-XRD has also been crucial in elucidating the structures of countless metal acetylacetonate complexes, revealing details about coordination geometry and intermolecular interactions. For example, the structure of a nickel(II) complex, [Ni(C₅H₇O₂)₂(C₈H₉N₃)(H₂O)], shows a distorted octahedral geometry where the axial positions are occupied by a benzimidazole (B57391) ligand and a water molecule. nih.gov The significant variation in bond angles at the nickel center is a direct consequence of the bite angle of the bidentate acac ligands. nih.gov This method is also capable of distinguishing between different polymorphic forms of a compound, which may have distinct physical properties. researchgate.net
Table 3: Example Crystallographic Data for an Acetylacetonate Complex
| Parameter | Value | Compound | Reference |
| Compound | [Ni(C₅H₇O₂)₂(C₈H₉N₃)(H₂O)]·C₂H₅OH | nih.gov | |
| Crystal system | Triclinic | nih.gov | |
| Space group | P-1 | nih.gov | |
| Compound | VO(acac)₂ | rsc.org | |
| Crystal system | Triclinic | rsc.org | |
| Space group | P-1 | rsc.org | |
| Lattice parameters | a = 7.5258 Å, b = 8.2242 Å, c = 11.2321 Å, α = 73.0599°, β = 71.3566°, γ = 66.6140° | rsc.org |
Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to identify crystalline phases and analyze the solid-state properties of materials. Instead of a single crystal, it uses a finely powdered sample, producing a characteristic diffraction pattern for each crystalline substance.
PXRD is routinely used to confirm the identity and purity of synthesized sodium acetylacetonate and its complexes. figshare.com The diffraction pattern of pure sodium acetylacetonate shows characteristic high-intensity peaks at specific 2θ angles. scirp.orgsemanticscholar.org This technique is also invaluable for monitoring the progress of solid-state reactions. For example, in mechanochemical syntheses involving sodium acetylacetonate, PXRD can show the disappearance of reactant reflections and the emergence of new reflections corresponding to the products. researchgate.netrsc.org
Table 4: Powder X-ray Diffraction Data for Sodium Acetylacetonate (Na(acac))
| 2θ (degrees) | d-spacing (Å) | Relative Intensity | Reference |
| 16.9 | 5.24 | Strong | scirp.org, semanticscholar.org |
| 17.55 | 5.05 | Strong | scirp.org, semanticscholar.org |
| 22.01 | 4.03 | Strong (Peak Intensity) | scirp.org, semanticscholar.org |
| 24.5 | 3.63 | Strong | scirp.org, semanticscholar.org |
Thermal Analysis Techniques (e.g., DTA, DSC) for Reaction Dynamics
Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), monitor the physical and chemical changes in a substance as a function of temperature. These methods are crucial for understanding the thermal stability, phase transitions, and decomposition pathways of materials like sodium acetylacetonate and its complexes. researchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample compared to a reference as they are subjected to a controlled temperature program. It provides quantitative information about the enthalpy changes (ΔH) associated with processes like melting, crystallization, and chemical reactions. libretexts.org
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference. It detects exothermic (heat-releasing) and endothermic (heat-absorbing) events. libretexts.org
DSC and DTA have been used to study the phase transitions of metal(III) acetylacetonates and to distinguish between different polymorphs. researchgate.netresearchgate.net The thermal decomposition of metal acac complexes often involves multiple steps, including the release of water, carbon dioxide, and fragments of the acetylacetone ligand, which can be observed as distinct endothermic or exothermic peaks on DTA and DSC curves. researchgate.net Advanced methods like Sample Controlled Thermal Analysis (SCTA), where the heating rate is governed by the rate of the sample's transformation, can offer enhanced resolution of thermal events and provide improved kinetic data on reaction dynamics. rsc.org
Theoretical and Computational Investigations of Sodium Acetylacetonate Systems
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become a mainstream quantum chemical method for studying the electronic structure of molecules, offering a balance between computational cost and accuracy. diva-portal.orgresearchgate.net DFT calculations allow for detailed analysis of the charge distribution, bonding, molecular geometry, and vibrational modes of the acetylacetonate (B107027) anion as influenced by the sodium cation.
Analysis of Charge Distribution and Bonding Character
The bonding within the acetylacetonate (acac) chelate ring and the nature of the interaction between the sodium ion and the acac anion are key to understanding the compound's properties. The delocalized π-system of the acetylacetonate anion involves the two oxygen atoms and the three central carbon atoms. DFT studies on various metal acetylacetonates (B15086760) show that the metal-ligand bond is primarily electrostatic in nature. tandfonline.com
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution and donor-acceptor interactions. dergipark.org.tr In acetylacetonate complexes, NBO analysis reveals the Lewis structure, charge delocalization within the acac ring, and the nature of the metal-oxygen bond. researchgate.net For a simple alkali metal salt like sodium acetylacetonate, the interaction is expected to be highly ionic. The sodium atom exists as a cation with a charge close to +1, while the negative charge is delocalized over the oxygen atoms of the acetylacetonate anion. This charge delocalization contributes to the stability of the six-membered chelate-like structure. Studies on related systems show that the negative charge is primarily shared between the two oxygen atoms, with smaller negative charges on the central carbon atom of the acac ligand.
Energy decomposition analysis (EDA) performed on transition metal acetylacetonates confirms that electrostatic interactions are the dominant contributor to the attractive forces between the metal center and the ligand, more so than orbital (covalent) interactions. tandfonline.com This finding supports a highly ionic bonding character for sodium acetylacetonate.
Prediction of Molecular Geometries and Vibrational Frequencies
DFT calculations are widely used to predict the equilibrium geometries of molecules with high accuracy. For metal acetylacetonates, these calculations can predict bond lengths and angles, which can be compared with experimental data from X-ray diffraction. asianpubs.orgup.ac.za In the acetylacetonate ligand, the C-O and C-C bond lengths within the chelate ring are sensitive to the coordinating metal ion. DFT studies on various M(acac)ₓ complexes show that the C-O bond length is typically around 1.28-1.31 Å, and the C-C bond length in the ring is around 1.41-1.42 Å, indicative of significant electron delocalization. asianpubs.org The geometry around the sodium ion in a solid-state or solvated environment would be determined by its coordination number and packing or solvent effects.
Vibrational spectroscopy, coupled with DFT calculations, is a powerful method for structural characterization. researchgate.net DFT can compute the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. researchgate.net These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, providing excellent agreement with experimental spectra. researchgate.netharvard.edu The vibrational modes of the acetylacetonate ligand are well-characterized. Strong bands in the 1500-1600 cm⁻¹ region are typically assigned to coupled C=O and C=C stretching vibrations, which are sensitive indicators of the metal-ligand interaction strength. researchgate.net
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Description |
| Asymmetric C=O Stretch | ~1580 - 1610 | Coupled C=O and C=C stretching |
| Symmetric C=O Stretch | ~1520 - 1545 | Coupled C=O and C=C stretching |
| CH₃ Symmetric Bend | ~1420 - 1440 | Methyl group deformation |
| C-CH₃ Stretch | ~1250 - 1280 | Stretching of the bond to the methyl group |
| Ring Deformation + CH Bend | ~930 - 950 | In-plane bending of the chelate ring and CH group |
| Metal-Oxygen Stretch | ~400 - 670 | Stretching of the Na-O bond, coupled with ring modes |
Note: The frequency ranges are representative values derived from DFT studies on various metal acetylacetonate complexes and may vary slightly for sodium acetylacetonate. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, making it a valuable tool for simulating and interpreting electronic spectra. inoe.rolumpac.pro.br It allows for the calculation of excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. diva-portal.orgnih.gov
Simulation of UV-Vis Spectra and Electronic Excitations
The ultraviolet-visible (UV-Vis) absorption spectrum of sodium acetylacetonate is dominated by the electronic transitions within the acetylacetonate anion. TD-DFT calculations on acetylacetonate complexes typically predict intense absorption bands in the UV region. mdpi.comscispace.com These absorptions are primarily assigned to π → π* transitions within the delocalized system of the chelate ring.
The main electronic transitions predicted by TD-DFT for the acetylacetonate ligand are:
HOMO → LUMO transition: This is the lowest energy transition, corresponding to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For the acac anion, both of these orbitals have π character.
Other π → π transitions:* Excitations from lower-lying π orbitals to higher-energy π* orbitals also contribute to the UV spectrum.
TD-DFT calculations, often performed with a suitable solvent model, can reproduce experimental UV-Vis spectra with good accuracy. inoe.roscispace.com For example, studies on tris(acetylacetonato)iron(III) have shown that TD-DFT using the B3LYP functional can predict the main absorption bands and their character, distinguishing between ligand-to-metal charge transfer (LMCT) and intra-ligand (π → π) transitions. researchgate.netmdpi.com For sodium acetylacetonate, where the sodium ion has no low-lying empty d-orbitals, the spectrum is expected to be dominated by the intra-ligand π → π transitions.
| Transition Type | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |
| π → π* (HOMO→LUMO) | ~290 - 310 | High | Strong absorption band characteristic of the delocalized ring |
| π → π* | ~240 - 260 | Moderate to High | Higher energy intra-ligand transition |
Note: These values are representative for the acetylacetonate ligand based on TD-DFT calculations of related complexes. mdpi.comscispace.com The exact values depend on the computational method and solvent model used.
Understanding Luminescence Mechanisms in Lanthanide Complexes
The acetylacetonate ligand is frequently used in lanthanide complexes to enhance their luminescence properties. Lanthanide ions themselves have very weak light absorption due to their forbidden f-f transitions. researchgate.net However, when coordinated to a ligand like acetylacetonate, the complex can exhibit strong luminescence. This process, known as the "antenna effect," involves three main steps:
The organic ligand (the "antenna") absorbs UV light via its allowed π → π* transitions.
The absorbed energy is transferred from the ligand's excited singlet state to its triplet state via intersystem crossing (ISC).
The energy is then transferred from the ligand's triplet state to the lanthanide ion, exciting it to a higher f-electron state. The lanthanide ion then relaxes by emitting light (luminescence). researchgate.netacs.org
TD-DFT is a crucial tool for understanding and predicting the efficiency of this energy transfer process. lumpac.pro.brtaylorfrancis.com By calculating the energies of the singlet and triplet excited states of the ligand, researchers can determine if the triplet state energy is suitably positioned above the emissive level of the lanthanide ion, which is a key requirement for efficient energy transfer. researchgate.net TD-DFT calculations have been successfully used to rationalize the luminescent properties of Eu(III) and Tb(III) complexes, showing how the ligand's electronic structure facilitates the sensitization of the metal ion's emission. acs.orgtaylorfrancis.com
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to study the dynamic behavior of molecules in the liquid phase. combinatorialpress.com By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the time evolution of the system, offering insights into solvation, ion pairing, and transport properties. ucl.ac.uk
For sodium acetylacetonate in an aqueous solution, MD simulations can model the interactions between the Na⁺ and acac⁻ ions and the surrounding water molecules. Based on simulations of similar simple salt solutions like sodium acetate (B1210297), one can expect the Na⁺ ions to be surrounded by a well-defined hydration shell of water molecules. rsc.org The acetylacetonate anion would also be hydrated, with water molecules forming hydrogen bonds with the oxygen atoms.
MD simulations are particularly useful for investigating:
Solvation Structure: Determining the radial distribution functions (RDFs) around the ions, which describe the probability of finding a water molecule at a certain distance from the ion. This allows for the calculation of coordination numbers, revealing the structure of the first and second solvation shells. ucl.ac.uk
Ion Pairing: Assessing the extent to which Na⁺ and acac⁻ ions exist as free, fully solvated ions versus solvent-separated or contact ion pairs. In dilute solutions of sodium acetate, contact ion pairs are generally not detected, suggesting strong solvation. rsc.org
Recent MD studies on metal-organic frameworks (MOFs) and other charged species in solution highlight the importance of accurately modeling the interactions between the organic ligand, the metal cation, and the solvent to understand stability and behavior. mdpi.comacs.org For sodium acetylacetonate, MD simulations could predict how the ions influence the local structure and dynamics of water, providing a molecular-level picture of its behavior in solution. researchgate.net
Quantum Chemical Approaches to Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for unraveling the intricate details of chemical reactions at a molecular level. For sodium acetylacetonate, these methods illuminate the pathways of its reactions, helping to explain and predict their outcomes.
Understanding a chemical reaction's mechanism involves mapping the potential energy surface (PES) that connects reactants to products. Key features of the PES are stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor governing the reaction rate.
Computational studies on the reactions of acetylacetonate anions, such as in electrophilic trifluoromethylation, provide a clear example of this approach. In such reactions, the acetylacetonate nucleophile can attack the electrophile through different trajectories. Theoretical calculations can model these pathways, for instance, a "backside" or "frontside" attack. For each path, the geometry of the transition state is optimized, and its energy is calculated.
For example, in a computational investigation of a related trifluoromethylation reaction, the transition state for a backside attack was found to have a nearly collinear arrangement of the attacking and leaving groups. In contrast, the frontside attack proceeded through a transition state with a significantly different, bent geometry. By calculating the activation energies for both pathways, researchers can predict which mechanism is more favorable. Such studies often reveal that one pathway has a significantly lower energy barrier, thus dominating the reaction outcome.
Table 1: Example of Calculated Transition State Parameters for Electrophilic Reaction Pathways This table is illustrative, based on data for related systems, to demonstrate the type of information generated from quantum chemical calculations.
| Parameter | Backside Attack TS | Frontside Attack TS |
| Relative Energy (kcal/mol) | 0.0 | +5.2 |
| Key Bond Distance 1 (Å) | 2.55 | 2.61 |
| Key Bond Distance 2 (Å) | 2.40 | 2.75 |
| Key Angle (°) | 178.5 | 75.2 |
These calculations provide not just energetic data but also detailed three-dimensional structures of the transition states, offering a window into the precise electronic and steric interactions that govern the reaction's progress.
A fundamental aspect of the reactivity of the acetylacetonate anion is its ambident nature. It possesses two nucleophilic sites: the central carbon atom (C3) and the oxygen atoms of the enolate. Consequently, alkylation reactions can lead to two different products: a C-alkylated derivative or an O-alkylated enol ether. wikipedia.org This dual reactivity presents a challenge in synthetic chemistry, where controlling the regioselectivity is crucial.
The outcome of C- versus O-alkylation is influenced by several factors, including the nature of the counter-ion (in this case, Na⁺), the solvent, and the electrophile, a principle known as Hard and Soft Acids and Bases (HSAB) theory. Generally, C-alkylation is favored under conditions that promote kinetic control, often with a tightly associated cation and in less polar solvents. Conversely, O-alkylation is often favored under thermodynamic control or in polar, aprotic solvents that solvate the cation, leaving the more electronegative oxygen atom more accessible.
While the dual reactivity of sodium acetylacetonate in alkylation is well-established experimentally, specific quantum chemical studies that computationally model the regioselectivity for this exact compound are not extensively reported in the literature. doi.org However, the principles can be understood from DFT studies on other enolate systems. Such computational investigations would typically involve:
Modeling the Reactant: The geometry of the sodium acetylacetonate ion pair in a given solvent would be optimized. The degree of association between the Na⁺ cation and the enolate is a critical parameter.
Locating Transition States: The transition state structures for both C-alkylation and O-alkylation pathways would be located and characterized.
Calculating Activation Barriers: The activation energies (ΔG‡) for both competing pathways would be calculated. The ratio of products is directly related to the difference in these activation barriers (ΔΔG‡). A lower barrier for C-alkylation would predict it as the major product, and vice versa.
By systematically varying the model to include different solvents (implicitly via continuum models or explicitly with solvent molecules) and different alkylating agents, these calculations can rationalize experimental observations and predict the conditions required to favor one isomer over the other.
Computational Modeling of Solid-State Phenomena
Computational solid-state physics and chemistry provide methods to investigate the collective behavior of atoms in a crystal lattice. For an ionic solid like sodium acetylacetonate, these simulations can predict structural properties, vibrational dynamics, and phase stability under different conditions.
The atoms in a crystalline solid are not static; they vibrate around their equilibrium positions. These collective vibrations can be described as quantized waves known as phonons. The relationship between the frequency of these vibrations and their wavevector is given by the phonon dispersion curves, which are a fundamental property of the material. The behavior of these phonons governs many macroscopic properties, including thermal conductivity, thermal expansion, and specific heat.
Experimental studies on sodium acetylacetonate have shown that its thermal conductivity decreases as temperature increases. researchgate.net This behavior is attributed to the increased scattering of heat-carrying phonons at higher temperatures. researchgate.net The velocity of these phonons also decreases with rising temperature. researchgate.net
Ab initio lattice dynamics calculations, typically performed using DFT, can provide a complete and detailed picture of these vibrational modes. aps.org The general procedure involves:
Structural Optimization: The crystal structure of sodium acetylacetonate is fully relaxed to find the minimum energy configuration.
Force Constant Calculation: The forces on atoms are calculated when they are slightly displaced from their equilibrium positions. This allows for the determination of the interatomic force constants (the second derivatives of the total energy).
Dynamical Matrix Construction: The force constants are used to build the dynamical matrix for any wavevector in the Brillouin zone.
Phonon Calculation: Diagonalizing the dynamical matrix yields the phonon frequencies and their corresponding displacement patterns (eigenvectors).
While specific ab initio phonon dispersion curves for sodium acetylacetonate are not widely published, studies on other molecular crystals and sodium-ion conductors demonstrate the power of this technique. aps.orgamazonaws.com The results of such calculations would provide a detailed map of the acoustic and optical phonon branches, identify the vibrational character of different modes (e.g., lattice vs. intramolecular vibrations), and could be used to compute thermodynamic properties from first principles.
Many crystalline solids can exist in different structural forms, or polymorphs, and can transform from one phase to another upon changes in temperature or pressure. Experimental work has identified an irreversible solid-state phase transition for sodium acetylacetonate. ias.ac.in At temperatures above 82°C, the compound slowly transforms from an orthorhombic crystal system to a triclinic one. ias.ac.in
Computational methods can be employed to study the mechanism and kinetics of such solid-solid phase transitions at an atomic level. acs.org Techniques like the variable cell-nudged elastic band (VC-NEB) method combined with DFT are particularly suited for this purpose. The simulation of the orthorhombic-to-triclinic transition in sodium acetylacetonate would proceed as follows:
Define End Points: The fully optimized crystal structures of the initial (orthorhombic) and final (triclinic) phases are required.
Generate an Initial Pathway: A series of intermediate crystal structures (images) are generated that connect the initial and final phases. This can be done by linear interpolation of atomic coordinates and lattice vectors.
Optimize the Pathway: The VC-NEB algorithm then optimizes the entire path, relaxing the images until they converge to the minimum energy path (MEP). The highest energy point along this path represents the transition state for the solid-state transformation.
The energy barrier obtained from this simulation is crucial for understanding the kinetics of the phase transition. acs.org The analysis of the atomic and lattice movements along the MEP provides a detailed mechanistic picture, revealing whether the transition is driven by shear, displacement, or other collective motions. These computational insights are invaluable for understanding the structural stability and transformations of the material.
Table 2: Known Experimental Phase Transition Data for Sodium Acetylacetonate
| Parameter | Value |
| Initial Crystal System | Orthorhombic |
| Final Crystal System | Triclinic |
| Transition Temperature | > 82°C ias.ac.in |
| Nature of Transition | Irreversible, Slow ias.ac.in |
Applications in Advanced Materials Science Research
Precursors for Metal and Metal Oxide Nanoparticle Synthesis
Sodium acetylacetonate (B107027) is frequently employed as a precursor in the synthesis of metal and mixed metal oxide nanoparticles. biofuranchem.comcymitquimica.com Its utility stems from its role as both a sodium source and a complexing agent that can influence the reaction environment to guide the formation of nanostructures.
The addition of sodium acetylacetonate to synthesis mixtures provides a method for controlling the size and morphology of resulting nanoparticles. Research has demonstrated that by varying the concentration of sodium acetylacetonate, it is possible to systematically control the crystallite size of the final nanomaterial. semanticscholar.org
In one study focused on the synthesis of Ni₀.₄₅Co₀.₂Zn₀.₃₅Fe₂O₄ spinel ferrite (B1171679) nanoparticles via a coprecipitation method, the introduction of sodium acetylacetonate had a direct impact on the resulting particle dimensions. semanticscholar.orgscirp.org The crystalline cubic nanoparticles produced had diameters ranging from 26 to 36 nm, and it was concluded that the particle size could be controlled by adjusting the ratio of the sodium acetylacetonate content. semanticscholar.orgscirp.org This control is critical as the physical and chemical properties of nanoparticles are often size-dependent.
Table 1: Effect of Sodium Acetylacetonate on Nanoparticle Synthesis
| Nanomaterial System | Role of Sodium Acetylacetonate | Observed Effect on Morphology | Reference |
|---|---|---|---|
| Ni₀.₄₅Co₀.₂Zn₀.₃₅Fe₂O₄ | Additive/Controller | Addition allows for control over the final crystallite size. | semanticscholar.orgscirp.org |
A significant challenge in nanoparticle synthesis is preventing the agglomeration of particles, which can lead to a loss of their unique nanoscale properties. The acetylacetonate ligand, derived from sodium acetylacetonate, can act as a surface functionalizing and stabilizing agent. cymitquimica.com It forms a coordination complex with metal ions on the nanoparticle surface, creating a protective layer that prevents the particles from clumping together.
In the synthesis of Ni-Co-Zn ferrite nanocomposites, researchers noted that sodium acetylacetonate created an "isolation effect" among the magnetic nanoparticles, particularly at lower concentrations, which helped prevent their aggregation. semanticscholar.orgscirp.org This stabilizing function is essential for producing uniform and well-dispersed nanoparticle systems for advanced applications.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for creating high-quality thin films. azonano.comsemi.ac.cn The success of these methods relies heavily on the properties of the chemical precursors, which must be volatile and thermally stable. harvard.edumdpi.com Metal acetylacetonates (B15086760), including sodium acetylacetonate and its derivatives, are often well-suited for these applications. biofuranchem.comazonano.com
In the semiconductor industry, CVD and ALD are indispensable for depositing the thin layers of material that form integrated circuits and other electronic components. azonano.comnanorh.com While sodium acetylacetonate itself is not typically the primary precursor for common semiconductors, its derivatives and the broader class of metal acetylacetonates are vital.
For instance, the fluorinated derivative, sodium hexafluoroacetylacetonate, has been successfully used as a precursor in low-pressure MOCVD (Metal-Organic CVD) to deposit high-quality sodium fluoride (B91410) (NaF) thin films. Furthermore, related metal-organic compounds like gallium acetylacetonate are used as precursors to create critical semiconductor thin films such as gallium arsenide (GaAs) and gallium nitride (GaN), which are used in LEDs and high-frequency electronics. nanorh.com The use of these acetylacetonate-based compounds highlights the importance of this ligand system in the fabrication of advanced semiconductor devices. azonano.comnanorh.com
Table 2: Application of Acetylacetonate Precursors in Thin Film Deposition
| Precursor | Deposition Method | Resulting Film/Material | Application Area | Reference |
|---|---|---|---|---|
| Sodium Hexafluoroacetylacetonate-tetraglyme adduct | MOCVD | Sodium Fluoride (NaF) | Electronic applications | |
| Gallium Acetylacetonate | CVD | Gallium Arsenide (GaAs), Gallium Nitride (GaN) | Semiconductor devices, LEDs | nanorh.com |
The thermal stability and reactivity of acetylacetonate complexes make them suitable for producing a variety of functional coatings. Sodium acetylacetonate can be used as an additive in paints and coatings to enhance their chemical resistance and long-term stability.
More broadly, metal acetylacetonate precursors are used in CVD processes to create protective coatings that are resistant to high temperatures, corrosion, and wear. azonano.com The sol-gel technique, another method for producing thin films, can also utilize sodium acetylacetonate as a precursor for preparing mixed metal oxide films. biofuranchem.com In the realm of optical materials, lanthanide-doped thin films, which have unique luminescent properties, can be fabricated using precursors derived from acetylacetonates, demonstrating their utility in creating advanced optical components.
Role in Energy Storage Materials Research
The development of next-generation energy storage systems, such as sodium-ion and sodium-air batteries, is a major focus of materials research, driven by the low cost and high abundance of sodium. cicenergigune.com The performance of these batteries is intrinsically linked to the composition and microstructure of their electrode and electrolyte materials.
Sodium acetylacetonate serves as a high-purity, versatile precursor for synthesizing these advanced materials. Its utility lies in its dual function as a source of sodium ions and as a component in the synthesis of metal oxides, which are common cathode materials. For example, it can be used in sol-gel or hydrothermal methods to produce sodium-containing mixed metal oxides with specific stoichiometries and nanostructures optimized for efficient ion intercalation and high electrochemical performance. While direct reports are emerging, its established role in creating complex oxides makes it a highly relevant and promising precursor for fabricating the next generation of cathode materials for sodium-based energy storage devices. biofuranchem.com
Single-Source Precursors for Layered Oxide Cathodes in Li-ion Batteries
Layered transition metal oxides, such as Lithium Cobalt Oxide (LiCoO₂) and its nickel-manganese-cobalt (NMC) derivatives, are the dominant cathode materials in commercial lithium-ion batteries (LIBs). wikipedia.orgosti.gov The synthesis of these materials requires precise stoichiometric control and homogenous distribution of the constituent metal ions to ensure high electrochemical performance. Metal acetylacetonate complexes are frequently employed as single-source precursors to achieve this homogeneity.
In this context, while sodium acetylacetonate itself is not the direct precursor, the acetylacetonate ligand it provides is key. Transition metal acetylacetonates (e.g., of nickel, cobalt, manganese) are synthesized and then used in processes like thermal decomposition or sol-gel methods to produce the desired layered oxides. The acetylacetonate ligand facilitates the formation of a homogenous mixture of metal ions at a molecular level, which upon heating, decomposes to yield the target oxide material with a well-defined layered structure. This approach helps in creating materials with improved capacity and cycling stability. The use of acetylacetonate precursors is advantageous over conventional methods that rely on mixtures of metal salts, where inhomogeneous precipitation can lead to poor material quality.
Table 1: Comparison of Precursor Types for Layered Oxide Cathode Synthesis
| Precursor Type | Advantages | Disadvantages | Resultant Oxide Homogeneity |
| Mixed Metal Salts (Carbonates/Hydroxides) | Low cost, readily available. | Inhomogeneous mixing, potential for phase separation during synthesis. | Moderate to Good |
| Co-precipitated Hydroxides | Good control over stoichiometry and particle morphology. | Requires careful pH control, can be a complex multi-step process. | Good to Excellent |
| Metal Acetylacetonate Complexes | Excellent molecular-level homogeneity, clean decomposition. | Higher cost of acetylacetonate ligands. | Excellent |
Development of Precursors for Sodium-Ion Battery Materials
Sodium-ion batteries (SIBs) are emerging as a promising alternative to LIBs, primarily due to the natural abundance and low cost of sodium. tubitak.gov.trrsc.org Layered transition-metal oxides (NaₓTMO₂, where TM = a transition metal like Fe, Mn, Co) are a leading class of cathode materials for SIBs due to their high specific capacity and facile synthesis. rsc.orgnih.gov
Sodium;4-oxopent-2-en-2-olate is an ideal precursor for the synthesis of these sodium-based cathode materials. Its utility stems from several key properties:
It provides a direct source of sodium ions.
The acetylacetonate ligand can be used to chelate the desired transition metals (e.g., manganese, iron), ensuring a uniform distribution of all necessary elements in the precursor mixture.
Upon thermal treatment, the organic components combust cleanly, leaving behind the target sodium-transition metal oxide.
This precursor route is crucial for developing high-performance cathodes, as the electrochemical properties of NaₓTMO₂ materials are highly sensitive to phase purity and elemental distribution. nih.gov Research focuses on optimizing synthesis conditions using precursors like sodium acetylacetonate to control the crystal structure and morphology, which in turn dictates the battery's energy density, cycle life, and rate capability. researchgate.netrsc.org
Synthesis of Carbon Nanostructures
This compound and other metal acetylacetonates serve as effective catalysts and carbon sources in the synthesis of various carbon nanostructures, including carbon nanotubes (CNTs). americanelements.com The fabrication is often carried out using techniques like chemical vapor deposition (CVD). americanelements.com
In a typical CVD process, a substrate is heated in a furnace, and a carbon-containing precursor gas is introduced. The presence of a catalyst is essential for the growth of well-defined nanostructures. Research has shown that sodium-containing compounds can effectively catalyze the growth of CNTs at relatively low temperatures (below 400 °C). nih.gov When sodium acetylacetonate is used, it can decompose to provide sodium-based nanoparticles that act as catalytic sites for the nucleation and growth of nanotubes from a carbon source like acetylene. nih.gov A notable characteristic of using a sodium-based catalyst is the potential for it to vaporize during the process, which can lead to the creation of CNTs without residual metal catalyst particles, a desirable feature for applications in electronics and biomedicine where metal impurities are a concern. nih.gov
Table 2: Role of Sodium Acetylacetonate in CVD Synthesis of Carbon Nanotubes
| Process | Role of Sodium Acetylacetonate | Key Advantage |
| Chemical Vapor Deposition (CVD) | Decomposes to form sodium nanoparticles that act as catalysts for CNT growth. nih.gov | Enables low-temperature synthesis and can result in catalyst-free CNTs due to sodium vaporization. nih.gov |
| Laser Evaporation | Can be part of the target material that is vaporized to create a plume of atoms for nanostructure formation. americanelements.com | Provides a source of both carbon and catalytic metal ions in a single compound. americanelements.com |
Integration in Supramolecular Assemblies and Coordination Polymers
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. Coordination polymers are a subclass of these assemblies, consisting of metal ions (or clusters) linked by organic ligands to form extended one-, two-, or three-dimensional networks. mdpi.com
The acetylacetonate anion, derived from this compound, is a classic bidentate ligand in coordination chemistry. It binds to a single metal ion through its two oxygen atoms, forming a highly stable six-membered chelate ring. This metal-acetylacetonate complex can then serve as a fundamental building block, or "node," in the construction of larger supramolecular structures.
While the acetylacetonate ligand itself typically binds to a single metal center and does not act as a bridge, the resulting metal complex can be linked to other nodes using additional bridging ligands (e.g., 4,4'-bipyridine) to form extensive coordination polymers. mdpi.com The choice of metal ion and the geometry it imposes, along with the selection of other ligands, allows for the rational design of materials with specific network topologies and pore structures, which are of interest for applications in gas storage, catalysis, and sensing.
Table 3: Metal Ions Complexed by the Acetylacetonate Ligand for Supramolecular Chemistry
| Metal Ion | Typical Coordination Geometry | Potential Application of Resulting Complex/Polymer |
| Iron(III) (Fe³⁺) | Octahedral | Catalyst in oxidation reactions. |
| Cobalt(II)/(III) (Co²⁺/Co³⁺) | Octahedral | Precursor for magnetic materials and battery cathodes. |
| Copper(II) (Cu²⁺) | Square Planar / Distorted Octahedral | Building block for catalysts and antifungal agents. |
| Zirconium(IV) (Zr⁴⁺) | Octahedral or higher coordination | Precursor for ceramic materials and catalysts. google.com |
| Lead(II) (Pb²⁺) | Variable | Component in specialized electrochemical systems and coordination polymers. researchgate.net |
Catalytic Applications of Sodium Acetylacetonate Derived Complexes
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Metal acetylacetonate (B107027) complexes are frequently employed in this domain due to their solubility and ability to serve as well-defined sources of metal ions in catalytically active states.
Transition Metal Acetylacetonate Complexes as Precatalysts
Transition metal acetylacetonate complexes are often not the active catalytic species themselves but rather stable, convenient-to-handle precatalysts. wikipedia.org They can be readily introduced into a reaction mixture, where they undergo in-situ transformation to generate the catalytically active species. For instance, Ni(acac)₂ can be reduced in the presence of phosphine ligands to generate Ni(0) species, which are highly active in various catalytic cycles. nih.govacs.org Similarly, Ruthenium(III) acetylacetonate, Ru(acac)₃, can act as a precursor in dehydrogenation reactions. scispace.com The thermal stability and solubility of these complexes in organic solvents make them excellent choices as catalyst precursors for a broad range of chemical syntheses. wikipedia.org
Prominent examples of transition metal acetylacetonate complexes used as precatalysts include:
Iron(III) acetylacetonate (Fe(acac)₃): A red, high-spin complex that is highly soluble in organic solvents and has been investigated as a catalyst precursor. wikipedia.org
Ruthenium(III) acetylacetonate (Ru(acac)₃): A dark red, soluble solid used as a precursor for other ruthenium compounds and in catalysis. wikipedia.org
Nickel(II) bis(acetylacetonate) (Ni(acac)₂): A dark green paramagnetic solid, soluble in organic solvents, which can be converted to catalytically active Ni(0) species. nih.govwikipedia.org
Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Metal acetylacetonate complexes, particularly those of palladium and nickel, are efficient precatalysts for carbon-carbon bond-forming cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction , a cornerstone of modern organic synthesis for forming biaryl compounds, can be effectively catalyzed by palladium(II) acetylacetonate-derived complexes. yonedalabs.com For instance, novel palladium(II) complexes bearing mesoionic carbene (MIC) and acetylacetonate ligands have demonstrated high efficiency as precatalysts for the Suzuki-Miyaura coupling of aryl bromides and chlorides with phenylboronic acid. mdpi.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comresearchgate.net
| Precatalyst | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Base | Yield (%) | Reference |
| (MIC)Pd(acac)I | 4-Bromotoluene | Phenylboronic acid | 0.5 | Dioxane | K₂CO₃ | 98 | mdpi.com |
| (MIC)Pd(acac)I | 4-Chlorotoluene | Phenylboronic acid | 0.5 | Dioxane | K₂CO₃ | 95 | mdpi.com |
| Pd(PPh₃)₄ | Aryl Halides | Organoboronic Acids | 1-5 | Toluene | Cs₂CO₃ | Moderate to Good | mdpi.com |
Table 1. Examples of Suzuki-Miyaura Cross-Coupling Reactions Catalyzed by Palladium Acetylacetonate-Derived Complexes.
Nickel-based acetylacetonate complexes have also emerged as powerful catalysts for cross-coupling reactions, especially with more challenging and cost-effective substrates like aryl chlorides. rsc.org Acetylacetonato-based pincer-type nickel(II) complexes have been shown to be effective catalysts for the cross-coupling of aryl chlorides with aryl Grignard reagents. rsc.orgnii.ac.jp
Catalysis of Reductive Coupling Reactions and Other Organic Transformations
Nickel-catalyzed reductive cross-coupling reactions have become a valuable method for constructing carbon-carbon bonds without the need for stoichiometric organometallic reagents. chemrxiv.org These reactions often proceed through complex mechanisms involving Ni(0), Ni(I), Ni(II), and even Ni(III) intermediates. nih.govoaepublish.com While the direct use of sodium acetylacetonate is as a precursor to the nickel complex, the resulting Ni(acac)₂ is a common starting material for generating the active nickel catalyst in these transformations. nih.gov The mechanism can vary depending on the substrates and reducing agent, with proposed pathways including oxidative cyclization and sequential reduction. chemrxiv.orgnih.gov
Beyond cross-coupling, acetylacetonate complexes of other transition metals catalyze a variety of organic transformations:
Rhodium(III) acetylacetonate (Rh(acac)₃): This complex is an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols. sigmaaldrich.com It also serves as a precursor for catalysts in hydroboration and hydrogenation reactions. acs.orgsynthesiswithcatalysts.com
Ruthenium(III) acetylacetonate (Ru(acac)₃): It has been employed as a recyclable catalyst for the acetylation of phenols, alcohols, and amines under solvent-free conditions. researchgate.net Furthermore, ruthenium-catalyzed C-H functionalization provides a powerful tool for creating complex molecules from simple precursors. nih.govnih.gov
Copper(II) acetylacetonate (Cu(acac)₂): In combination with suitable ligands, Cu(acac)₂ can catalyze reductive coupling reactions, such as the formation of Csp³-N bonds from N-tosylhydrazones and anilines. researchgate.net It has also been used in asymmetric silyl conjugate additions. acs.org
Role in Polymerization Processes
Transition metal acetylacetonates (B15086760) have long been recognized for their role in catalyzing polymerization reactions. nanotrun.com They are used in the polymerization of various monomers, including olefins and polar monomers. For example, nickel acetylacetonate can be used as a catalyst for the oligomerization and polymerization of non-polar monomers like ethylene, propylene, and styrene, as well as for polar monomers such as methyl methacrylate. nanotrun.com
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and recycling. Immobilizing homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis.
Grafting Acetylacetonate Groups onto Support Materials
A common approach to creating heterogeneous catalysts from metal acetylacetonate complexes is to graft them onto the surface of an inert support material. This process involves covalently attaching the metal complex to the support. rsc.org Common supports include inorganic oxides like silica (B1680970) (SiO₂) and alumina (Al₂O₃), as well as polymer resins. acs.orgrsc.org
The grafting process can be achieved through different mechanisms: acs.orgacs.org
Hydrogen Bonding: The acetylacetonate ligand can form hydrogen bonds with the surface hydroxyl groups of the support.
Ligand Exchange: A more robust linkage is formed through a ligand-exchange mechanism, where the metal center reacts with a surface hydroxyl group, forming a covalent metal-oxygen-support bond and releasing an acetylacetone (B45752) molecule. acs.orgconicet.gov.ar
This can be accomplished via liquid-phase or gas-phase methods. acs.orgacs.org The gas-phase modification is particularly attractive as it avoids the use of toxic solvents. acs.orgacs.org The properties of the support and the reaction conditions determine the nature and density of the grafted species. rsc.orgnsf.gov
These supported catalysts have shown activity in various reactions. For example, copper(II) acetylacetonate anchored onto activated carbon has been used as a heterogeneous catalyst for the aziridination of styrene. researchgate.net Similarly, palladium complexes immobilized on polymer supports have been developed for Mizoroki-Heck coupling reactions. semanticscholar.org The performance of these heterogeneous catalysts often aims to replicate the high activity and selectivity of their homogeneous counterparts while offering the significant advantage of reusability.
Immobilized Metal Acetylacetonate Catalysts for Recyclable Systems
A significant advancement in sustainable chemistry involves the immobilization of homogeneous catalysts onto solid supports, which combines the high selectivity of the catalyst with the practical benefits of easy separation and recycling. Metal acetylacetonate complexes have been successfully anchored onto a variety of materials, including silica, activated carbon, polymers, and metal-organic frameworks (MOFs), creating robust and reusable heterogeneous catalysts.
The process of immobilization often involves the functionalization of the support material with groups that can covalently bind to the metal acetylacetonate complex. For instance, hexagonal mesoporous silica (HMS) can be functionalized with amine groups, which then form a Schiff base with the carbonyl groups of a copper(II) acetylacetonate complex. This method creates a stable, anchored catalyst that retains its structural integrity.
The reusability of these immobilized catalysts is a key feature. A copper(II) acetylacetonate complex anchored on activated carbon, for example, has been used for the aziridination of styrene and was successfully reused for four consecutive cycles, showing an increase in the total turnover number (TON) in later cycles. Similarly, a polymer-supported copper(II) catalyst demonstrated high efficiency for an azide-alkyne cycloaddition reaction and was recycled up to six times with only a minor decrease in its catalytic performance. In another application, a Mn(III) complex immobilized on a polymer support showed no significant loss in efficiency over five cycles of malathion degradation. Molybdenum complexes, such as MoO2(acac)2, immobilized on multiwall carbon nanotubes have also been shown to have good reusability in the epoxidation of alkenes.
These examples highlight the potential of immobilized metal acetylacetonate catalysts to provide more economical and environmentally friendly chemical processes.
Table 1: Performance of Recyclable Immobilized Metal Acetylacetonate Catalysts
| Catalyst System | Support Material | Reaction | Number of Cycles | Performance Notes |
|---|---|---|---|---|
| [Cu(acac)₂trien]@AC | Activated Carbon | Aziridination of styrene | 4 | Successive increase in turnover number (TON) observed. researchgate.net |
| mPAN-Cu(II) | Polyacrylonitrile | Azide-alkyne cycloaddition | 6 | Minimal drop in catalytic performance. nih.gov |
| Immobilized Mn(III) porphyrin | Cross-linked polymer | Malathion degradation | 5 | No noticeable change in removal efficiency. |
Catalytic Activity in Mannich Reactions and Alcohol Oxidation
Metal acetylacetonate complexes have proven to be effective catalysts for fundamental organic reactions, including the formation of carbon-carbon bonds in Mannich reactions and the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids.
Alcohol Oxidation: The oxidation of alcohols is a cornerstone of organic synthesis. Various metal acetylacetonate complexes have been employed to facilitate this transformation with high efficiency and selectivity.
Manganese(III) Complexes: Mn(III) acetylacetonate, as well as its derivatives containing N-heterocyclic carbene ligands, can catalyze the oxidation of both primary and secondary alcohols using tert-butyl hydroperoxide (tBuOOH) as the oxidant. These systems can achieve high turnover frequencies (TOFs) of up to 540 h⁻¹ and show excellent selectivity for the aldehyde product in the oxidation of primary alcohols, with minimal overoxidation to carboxylic acids. nih.gov
Iron(III) Acetylacetonate (Fe(acac)₃): When supported on materials like graphitic carbon nitride (g-C₃N₄) or covalent organic frameworks (COFs), Fe(acac)₃ acts as a potent photocatalyst for the oxidation of benzyl alcohols under visible light. researchgate.netresearchgate.net This approach offers a green alternative to traditional oxidation methods.
Vanadyl Acetylacetonate (VO(acac)₂): This complex is particularly versatile, catalyzing the aerobic oxidation of propargylic alcohols to the corresponding carbonyl compounds. acs.org It is also widely used for the stereoselective epoxidation of allylic alcohols. nih.govwikipedia.org
Chromium(III) Acetylacetonate (Cr(acac)₃): In the presence of periodic acid, Cr(acac)₃ serves as an efficient catalyst for the oxidation of a range of alcohols to their corresponding aldehydes and ketones. researchgate.net
Mannich Reactions: The Mannich reaction is a vital method for synthesizing β-amino carbonyl compounds. While the use of metal acetylacetonate complexes in this specific reaction is less extensively documented than in alcohol oxidation, their Lewis acidic nature suggests potential catalytic activity. Research in this area is ongoing, with many current methods relying on organocatalysts like cinchona alkaloids for enantioselective transformations. nih.gov The development of chiral metal acetylacetonate complexes could offer a promising avenue for asymmetric Mannich reactions.
Table 2: Catalytic Oxidation of Alcohols using Metal Acetylacetonate Complexes
| Catalyst | Substrate | Oxidant | Product | Yield/Conversion |
|---|---|---|---|---|
| Mn(III)-NHC-acac complex | 1-Phenylethanol | tBuOOH | Acetophenone | 70% conversion in 1h |
| Fe(acac)₃/g-C₃N₄ | Benzyl alcohol | H₂O₂ (Visible light) | Benzaldehyde | High activity and selectivity |
| VO(acac)₂ | Propargylic alcohols | O₂ | Carbonyl compounds | Good to excellent yields |
Mechanistic Insights into Catalytic Cycles Involving Acetylacetonate Ligands
Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new catalysts. In catalytic cycles involving metal acetylacetonate complexes, the acetylacetonate (acac) ligand plays a multifaceted role that extends beyond simply stabilizing the metal ion.
The electronic properties of the acac ligand can be readily tuned by modifying its substituents. This allows for fine control over the reactivity of the metal center. The ligand's coordination to the metal creates a stable six-membered chelate ring, which influences the steric and electronic environment of the catalyst's active site.
In oxidation catalysis, the mechanism often involves the formation of high-valent metal-oxo species. For instance, in alcohol oxidation catalyzed by Mn(III)-NHC-acac complexes, mechanistic studies suggest the formation of a manganese(V)-oxo intermediate. nih.gov This highly reactive species is believed to be responsible for the turnover-limiting step of hydrogen atom abstraction from the alcohol.
In some systems, the acac ligand itself can participate in redox events. While traditionally considered a "redox-inactive" ligand, recent studies have shown that under specific conditions, the acac ligand can be redox-active. By carefully selecting the metal and its coordination environment, it is possible to tailor metal-ligand redox events, which can open up new catalytic pathways.
Furthermore, in reactions like the aerobic oxidation of benzyl alcohol catalyzed by Fe-grafted MOF-808 (derived from an iron acetylacetonate precursor), spectroscopic evidence indicates that the acetylacetonate ligand remains coordinated to the iron center throughout the catalytic cycle. acs.org The reaction is proposed to proceed through a single-electron transfer mechanism where the Fe³⁺ center generates benzylic carbon radicals, leading to the selective formation of benzaldehyde. acs.org
Development of Novel Catalytic Systems with Tunable Activity and Selectivity
The development of new catalytic systems based on metal acetylacetonates is focused on achieving greater control over catalytic activity and selectivity. A key strategy in this endeavor is the modification of the acetylacetonate ligand itself. By introducing different substituents onto the acac backbone, researchers can systematically alter the electronic and steric properties of the resulting metal complex.
For example, introducing electron-withdrawing or electron-donating groups to the acac ligand can modulate the Lewis acidity of the metal center, which in turn affects its catalytic activity. This principle is applied in the design of catalysts for various organic transformations, including polymerization, acylation, and coupling reactions. rsc.org
Another approach involves the synthesis of mixed-ligand complexes, where the metal center is coordinated not only to acetylacetonate but also to other ligands. This allows for the creation of catalysts with specific geometries and electronic properties. For instance, manganese(III) complexes containing both an acetylacetonate ligand and a tridentate bis(phenolate) N-heterocyclic carbene ligand have been synthesized. nih.gov These complexes have shown high activity and robustness in the oxidation of alcohols, demonstrating the benefits of a carefully designed ligand sphere.
The quest for enantioselective catalysis has also driven the development of novel systems. Chiral metal acetylacetonate complexes can be designed by using chiral derivatives of acetylacetone. These catalysts are of particular interest for asymmetric transformations, such as the synthesis of chiral molecules with high enantioselectivity, which is a critical area in pharmaceutical and fine chemical production.
Furthermore, the integration of metal acetylacetonate complexes with advanced materials, such as covalent organic frameworks (COFs), is a promising frontier. Fe(acac)₃/COF composites have been synthesized and used as highly active and selective photocatalysts for the oxidation of benzyl alcohol under mild conditions. researchgate.net This synergistic combination of a molecular catalyst with a porous, stable framework opens up new possibilities for designing efficient and recyclable catalytic systems.
Table of Compounds Mentioned
| Compound Name |
|---|
| sodium;4-oxopent-2-en-2-olate |
| Sodium acetylacetonate |
| Copper(II) acetylacetonate |
| Molybdenum(VI) dioxide bis(acetylacetonate) |
| Manganese(III) acetylacetonate |
| Iron(III) acetylacetonate |
| Vanadyl acetylacetonate |
| Chromium(III) acetylacetonate |
| Styrene |
| Malathion |
| tert-butyl hydroperoxide |
| Benzyl alcohol |
| Benzaldehyde |
| 1-Phenylethanol |
| Acetophenone |
| Propargylic alcohols |
| Periodic acid |
| Carbonyl compounds |
| β-amino carbonyl compounds |
| Cinchonine |
| Cinchonidine |
| Graphitic carbon nitride |
| Hexagonal mesoporous silica |
| Polyacrylonitrile |
| Metal-Organic Frameworks |
Solid State Chemistry and Electrical Properties Research
Electrical Conductivity Studies
The electrical conductivity of sodium acetylacetonate (B107027) has been a subject of detailed investigation, revealing its semiconductor and ionic conduction characteristics.
Investigation of Semiconductor Behavior
Studies on the temperature dependence of the DC electrical conductivity of sodium acetylacetonate have shown that it exhibits semiconductor behavior. ias.ac.in This is observed in both fresh and polarized samples, although the conductivity is higher in fresh samples. ias.ac.in The relationship between temperature and conductivity is not linear, with three distinct regions identified in the conductivity curves, suggesting different conduction mechanisms at various temperature ranges. ias.ac.in
The incorporation of sodium acetylacetonate into polymer composites, such as polyvinyl alcohol (PVA), has also been explored. research-nexus.net These studies show a direct correlation between the concentration of sodium acetylacetonate and the electrical conductivity of the composite material. research-nexus.net As the concentration of sodium acetylacetonate increases, there is a marked enhancement in both the electrical conductivity and the thermally stimulated depolarized current (TSDC). research-nexus.net This indicates that sodium acetylacetonate significantly boosts the electrical performance of the polymer matrix. research-nexus.net
Mechanisms of Ionic Conduction in Sodium Acetylacetonate
The conduction in sodium acetylacetonate is primarily discussed on the basis of ionic conduction. ias.ac.insrce.hr Researchers have calculated several conduction parameters, including conduction energy, transport energy, ion mobility, and free ion density, to better understand the underlying mechanisms. ias.ac.insrce.hr The current-time characteristics studied under various voltages and temperatures support the ionic conduction model. srce.hr
Anomalous conductivity phenomena have been observed at temperatures above 105°C, which are attributed to unidirectional intermolecular processes or phase transformations. ias.ac.in The study of current-time behavior after the application of a DC voltage and the observation of a current maximum upon reversing the applied voltage polarity are explained by the orientation of electric dipoles and space-charge mechanisms. srce.hr
Below a critical temperature, the conduction is predominantly a surface phenomenon. icm.edu.pl Above this temperature, the conduction mechanism transitions to being primarily within the bulk material, with some contribution from the surface. icm.edu.pl The activation energies for bulk and surface conduction have been determined to be distinct. icm.edu.pl
Thermal Behavior and Phase Transitions
The thermal properties of sodium acetylacetonate are closely linked to its structural transformations, which have been a key area of research.
Analysis of Orthorhombic to Triclinic Structural Transformations
X-ray diffraction studies have confirmed that sodium acetylacetonate undergoes an irreversible phase transition from an orthorhombic to a triclinic crystal structure at elevated temperatures. ias.ac.inscirp.orgsemanticscholar.org This slow phase transition is reported to occur at temperatures above 82°C. ias.ac.in Electrical conductivity measurements provide strong supporting evidence for this structural change. ias.ac.in The transition is also observed in composites containing sodium acetylacetonate, where it influences the material's electrical resistivity. scirp.orgsemanticscholar.orgresearchgate.net The peak in pyroelectric charge is also attributed to this orthorhombic to triclinic phase change. scirp.orgsemanticscholar.org
Research into Thermal Conductivity and Related Transport Properties
Research has been conducted on the thermal conductivity, phonon velocity, mean free path, and thermal expansion coefficient of sodium acetylacetonate. researchgate.net The thermal behavior is complex and influenced by the aforementioned phase transitions. The transition from the orthorhombic to the triclinic phase leads to a decrease in the electrical conduction of the material. ias.ac.in
Ferroelectric Properties and Dielectric Response
Sodium acetylacetonate and materials containing it have been investigated for their ferroelectric and dielectric properties.
Metal acetylacetonate compounds have garnered interest due to their potential to exhibit ferroelectric behavior. icm.edu.pl In composites of sodium acetylacetonate with ferrite (B1171679) nanoparticles, the material exhibits properties arising from the interaction between the ferrimagnetic and ferroelectric phases. semanticscholar.orgscirp.org The presence of sodium acetylacetonate introduces a ferroelectric phase to the composite. scirp.org
The dielectric constant of sodium acetylacetonate shows a peak value that is ascribed to the irreversible structural change from the orthorhombic to the triclinic phase. icm.edu.pl In composite materials, the dielectric constant generally increases with temperature. scirp.orgsemanticscholar.org The dielectric loss also shows a peak at the ferroelectric phase transition temperature. scirp.orgsemanticscholar.org The study of dielectric absorption phenomena provides further insight into the material's response to electric fields, with analysis of current-time characteristics and polarity reversal effects helping to elucidate the roles of electric dipole orientation and space-charge mechanisms. srce.hr
| Parameter | Value | Conditions / Notes |
| Melting Point | 203°C | ias.ac.in |
| Phase Transition Temperature | > 82°C | Orthorhombic to Triclinic ias.ac.in |
| Anomalous Conductivity | > 105°C | ias.ac.in |
| Activation Energy for Bulk Conduction | 0.78 ± 0.01 eV | Above critical temperature icm.edu.pl |
| Activation Energy for Surface Conduction | 0.17 ± 0.01 eV | Above critical temperature icm.edu.pl |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Remaining Challenges
Sodium;4-oxopent-2-en-2-olate, commonly known as sodium acetylacetonate (B107027), has established itself as a cornerstone reagent in coordination chemistry and materials science. Its primary academic contribution lies in its role as a versatile precursor for the synthesis of a vast array of metal acetylacetonate (M(acac)n) complexes. biofuranchem.comcymitquimica.com The bidentate nature of the acetylacetonate ligand, which binds to metal ions through its two oxygen atoms to form a stable six-membered chelate ring, is fundamental to its utility. biofuranchem.com This property has been exploited to create numerous organometallic compounds with applications as catalysts, chemical activators, and starting materials for advanced materials. americanelements.comias.ac.in A significant body of research has demonstrated its effectiveness in the sol-gel synthesis of mixed metal oxide powders and thin films, as well as in the preparation of metal oxide nanoparticles. biofuranchem.com
Despite its widespread use, several challenges remain. The synthesis of metal acetylacetonates (B15086760) often involves liquid-phase methods that can be time-consuming and may result in lower yields due to the effects of the solvent. nanotrun.com While solid-state mechanochemical methods offer a more environmentally friendly and efficient alternative, their application is not yet universal. nanotrun.comrsc.org Another challenge lies in the stability and recyclability of catalysts derived from these precursors. Homogeneous catalysts, while highly efficient, often suffer from difficulties in separation from the reaction mixture and can be prone to deactivation. researchgate.net Furthermore, a complete understanding of the electrical properties and conduction mechanisms of sodium acetylacetonate itself is still developing, with studies showing complex semiconductor behavior and anomalous conductivity at elevated temperatures that warrant deeper investigation. ias.ac.in
Emerging Research Areas and Potential for Interdisciplinary Collaborations
The future of research involving this compound is poised for significant interdisciplinary expansion. An exciting emerging area is its application in advanced electronics and energy. For instance, metal acetylacetonates derived from this sodium salt are being explored for modifying the work function of conductive polymers like PEDOT:PSS, which is critical for improving the efficiency of organic electronic devices. nih.gov There is also considerable potential in solar energy applications and water treatment technologies, leveraging the non-aqueous solubility of the organometallic compounds it helps form. americanelements.comamericanelements.com
Interdisciplinary collaborations between chemists, materials scientists, and physicists are crucial to unlocking these potentials. For example, the study of its dielectric and thermoelectric properties has revealed thermochromism and phase transitions, opening avenues for developing new smart materials and sensors. tandfonline.com Its role as a mild reducing agent is also finding new applications, such as in the mechanochemical synthesis of gold(I) salts from bulk gold, a process that bridges inorganic chemistry with green chemistry and mechanochemistry. rsc.org Further collaborations could explore its use in biomedical fields, where metal complexes are being investigated as potential therapeutic and diagnostic agents. ontosight.aiontosight.ai The use of sodium acetylacetonate to anchor catalytic complexes onto supports like silica (B1680970) xerogels or carbon nanofibers points to a convergence of synthetic chemistry and nanotechnology to create robust, recyclable catalysts. researchgate.net
Prospects for Advanced Functional Materials and Catalytic Innovations
The prospects for this compound in the development of advanced functional materials are vast. Its utility as a precursor extends to the fabrication of carbon nanostructures through chemical vapor deposition (CVD) and the creation of magnetic composites. americanelements.comresearchgate.net The ability to form stable metal complexes that can be immobilized on various supports is a key driver for innovation. rsc.orgresearchgate.net Future work will likely focus on designing hybrid materials where metal acetylacetonate complexes are anchored to polymers or inorganic frameworks, leading to materials with tailored thermal, mechanical, and catalytic properties. researchgate.netanr.fr For example, the development of acylated acetal (B89532) (AcAc) based covalent adaptable networks (vitrimers) represents a frontier in polymer chemistry where the reversible nature of the bonding can be exploited. anr.fr
In catalysis, innovations are expected to move towards greener and more efficient processes. Sodium acetylacetonate and its derivatives are central to this effort. For instance, its use in conjunction with sodium borohydride (B1222165) for the reduction of aromatic nitro compounds represents a move towards more environmentally benign reaction conditions. ijsdr.org The development of catalysts supported on novel substrates, such as amine-functionalized silica/starch composites, demonstrates a path toward highly active and recyclable catalytic systems. researchgate.net There is significant potential in creating single-site heterogeneous catalysts by anchoring metal acetylacetonate complexes, which could offer high selectivity and activity for a range of organic transformations, including polymerization, oxidations, and carbon-carbon bond-forming reactions. nanotrun.com The ongoing exploration of its role in photocatalytic systems, such as photo-Fenton agents for environmental remediation, further highlights its potential for impactful catalytic innovations. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sodium 4-oxopent-2-en-2-olate, and how can purity be validated?
- Methodology :
- Synthesis : Common methods include deprotonation of acetylacetone (2,4-pentanedione) with sodium hydride or sodium hydroxide in anhydrous solvents (e.g., ethanol or tetrahydrofuran). The reaction is typically conducted under inert atmospheres to prevent oxidation .
- Purity Assessment :
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, O content).
- Spectroscopy : Use -NMR (δ ~1.9 ppm for methyl groups, δ ~5.3 ppm for enolate proton) and IR (C=O stretch ~1600 cm, enolate C-O stretch ~1450 cm) .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability and decomposition profiles.
Q. Which spectroscopic techniques are most suitable for characterizing sodium 4-oxopent-2-en-2-olate in solution?
- Methodology :
- NMR Spectroscopy : -NMR can distinguish between keto and enolate tautomers (e.g., enolate carbons at δ ~190 ppm for carbonyl, δ ~100 ppm for α-carbon) .
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands in coordination complexes (e.g., absorbance ~300–400 nm for transition-metal adducts) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M] or [M–Na]) and fragmentation patterns .
Q. What are the primary applications of sodium 4-oxopent-2-en-2-olate in coordination chemistry?
- Methodology :
- Ligand in Metal Complexes : Acts as a bidentate ligand for transition metals (e.g., Co, Nd) to form stable complexes for catalysis or magnetic studies .
- Precursor for Heteroleptic Complexes : Used in stepwise ligand substitution reactions to study steric/electronic effects on metal center reactivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in sodium 4-oxopent-2-en-2-olate derivatives?
- Methodology :
- Data Collection : Use synchrotron radiation or high-intensity Cu-Kα sources for small crystals. Optimize data resolution (<1.0 Å) to resolve enolate bonding geometry .
- Refinement : Employ SHELXL for charge density analysis or WinGX for symmetry validation. Address disorder in Na counterions via occupancy refinement .
- Software Tools : ORTEP-3 for visualizing anisotropic displacement parameters and hydrogen bonding networks .
Q. How do solvent polarity and temperature affect the coordination behavior of sodium 4-oxopent-2-en-2-olate in metal complexes?
- Methodology :
- Variable-Temperature NMR : Track dynamic ligand exchange in polar solvents (e.g., DMSO vs. THF) by observing line broadening or splitting .
- Solubility Studies : Measure ligand dissociation constants () in mixed solvents using conductivity titration.
- Computational Modeling : DFT calculations (e.g., Gaussian) to compare solvation energies and predict stable coordination geometries .
Q. How can conflicting reports on the stability constants of sodium 4-oxopent-2-en-2-olate complexes be reconciled?
- Methodology :
- Critical Appraisal : Compare experimental conditions (pH, ionic strength, counterion effects) across studies. For example, Na vs. K counterions may alter ligand affinity .
- Reproducibility Testing : Replicate key studies under standardized conditions (e.g., IUPAC-recommended buffer systems) .
- Meta-Analysis : Use statistical tools (e.g., R or Python) to pool data and identify outliers or systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
